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  • Product: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde
  • CAS: 1245773-05-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde: Synthesis, Properties, and Applications

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth analysis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, a key trifunctional intermediate. The strategic placement of chloro, methyl, propyl, and carbaldehyde groups on the pyrazole ring offers a versatile platform for synthetic diversification. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, core chemical properties, and extensive applications. We will delve into the mechanistic underpinnings of its synthesis, primarily via the Vilsmeier-Haack reaction, and explore the reactivity of its functional groups, which serve as handles for constructing complex molecular architectures for pharmaceutical and agrochemical applications.[3][4]

Compound Identification and Core Properties

While a specific CAS Registry Number for 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is not publicly cataloged, its molecular structure and properties can be confidently extrapolated from closely related analogs and established chemical principles. For reference, the related compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has the CAS number 947-95-5.[5][6] The target compound's identity is defined by its unique combination of substituents, which dictates its chemical behavior and synthetic potential.

Table 1: Core Compound Identifiers

IdentifierValue
IUPAC Name 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde
Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
General Class Substituted Pyrazole Carbaldehyde

Physicochemical Properties (Predicted)

  • Appearance: Expected to be a light yellow or off-white solid, consistent with analogous pyrazole carbaldehydes.[3]

  • Solubility: Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and DMSO, with limited solubility in water.

  • Stability: Stable under standard laboratory conditions, though should be stored in a cool, dry place away from strong oxidizing agents.[3]

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction

The paramount method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction is a robust and highly regioselective process for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings. The synthesis of the target compound would proceed from its precursor, 4-Chloro-3-methyl-1-propyl-1H-pyrazole.

The Vilsmeier Reagent: The Electrophilic Engine

The reaction's electrophile, the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from a mixture of a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃).[8] This preparatory step is exothermic and must be conducted under anhydrous conditions at reduced temperatures (0-5 °C) to prevent decomposition of the highly reactive reagent.

Reaction Mechanism: Electrophilic Aromatic Substitution

The formylation occurs via an electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product. The regioselectivity is dictated by the electronic properties of the pyrazole ring, with formylation typically occurring at the C4 position.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction at 0-5°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole 4-Chloro-3-methyl-1-propyl-1H-pyrazole Vilsmeier_Reagent->Pyrazole Reacts with Intermediate Iminium Salt Intermediate Pyrazole->Intermediate Electrophilic Attack Product Target Carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: General workflow for the Vilsmeier-Haack formylation of a pyrazole.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure adapted from established methods for the Vilsmeier-Haack formylation of substituted pyrazoles.[7][9] Optimization for specific substrates is crucial for achieving high yields.

Materials:

  • 4-Chloro-3-methyl-1-propyl-1H-pyrazole (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 - 3 equivalents)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Add POCl₃ dropwise with vigorous stirring, maintaining the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.

  • Formylation: Dissolve the starting pyrazole in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains between 0-10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by pouring it over crushed ice. Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by column chromatography on silica gel.

The Synthetic Utility and Applications

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is not typically an end-product but rather a versatile synthetic hub. Its two reactive sites—the aldehyde and the C4-chloro group—allow for a wide array of subsequent chemical transformations.

Reactions at the Aldehyde Group

The carbaldehyde functionality is a gateway to numerous chemical structures:

  • Condensation Reactions: It readily undergoes Knoevenagel condensation and similar reactions with active methylene compounds to form α,β-unsaturated systems.[10]

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction yields substituted aminomethyl-pyrazoles.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups.[8][11]

  • Schiff Base Formation: Condensation with primary amines or hydrazines forms imines (Schiff bases) and hydrazones, respectively, which are themselves important pharmacophores.[12]

Reactions Involving the Chloro Group

The chloro substituent is an excellent leaving group, particularly in nucleophilic aromatic substitution reactions, and a key participant in cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom can be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce a wide range of substituents at the C4 position.

  • Cross-Coupling Reactions: It serves as a handle for Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions, enabling the formation of C-C bonds and the introduction of aryl, vinyl, or alkynyl groups.

Applications cluster_aldehyde Aldehyde Chemistry cluster_chloro Chloro Group Chemistry Start 4-Chloro-3-methyl-1-propyl- 1H-pyrazole-5-carbaldehyde Condensation Condensation (e.g., Knoevenagel) Start->Condensation C-C Bond Formation Reductive_Amination Reductive Amination Start->Reductive_Amination C-N Bond Formation Oxidation Oxidation to Carboxylic Acid Start->Oxidation Schiff_Base Schiff Base Formation Start->Schiff_Base SNAAr Nucleophilic Substitution (SNAAr) Start->SNAAr C-Nu Bond Formation Cross_Coupling Cross-Coupling (e.g., Suzuki) Start->Cross_Coupling C-C Bond Formation

Caption: Synthetic diversification pathways from the target molecule.
Relevance in Drug Discovery and Agrochemicals

The pyrazole scaffold is a key component in numerous FDA-approved drugs and advanced agrochemicals.[13] Derivatives of pyrazole carbaldehydes are precursors to compounds with a wide spectrum of biological activities, including:

  • Anti-inflammatory and Analgesic Agents: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) have been developed.[2][4]

  • Anticancer Agents: The pyrazole ring is found in various kinase inhibitors used in oncology.[14]

  • Antimicrobial and Antifungal Agents: Functionalized pyrazoles exhibit potent activity against a range of bacterial and fungal strains.[1][15]

  • Herbicides and Insecticides: The unique chemical properties of pyrazoles have been harnessed to create effective crop protection agents.[8]

Safety and Handling

As with all laboratory chemicals, 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde and its synthetic precursors should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. The reagents for its synthesis, particularly phosphorus oxychloride, are highly corrosive and react violently with water.[16] A comprehensive review of the Safety Data Sheet (SDS) for all related compounds is essential before commencing any experimental work.

Conclusion

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde represents a highly valuable and versatile intermediate in modern organic synthesis. Its efficient preparation via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide a robust platform for the development of diverse chemical libraries. For researchers in drug discovery and agrochemical science, this compound serves as a critical building block for accessing novel molecular entities with significant biological potential. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full synthetic utility.

References

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020, August 4). Jordan Journal of Chemistry (JJC). Retrieved March 18, 2026, from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved March 18, 2026, from [Link]

  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (n.d.). ProQuest. Retrieved March 18, 2026, from [Link]

  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). PMC. Retrieved March 18, 2026, from [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. Retrieved March 18, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers. Retrieved March 18, 2026, from [Link]

  • (PDF) Pharmacological Significance of Pyrazole and its Derivatives. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. (n.d.). OUCI. Retrieved March 18, 2026, from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Turkish Journal of Chemistry. Retrieved March 18, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved March 18, 2026, from [Link]

  • 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. (2026, February 5). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021, September 7). Letters in Applied NanoBioScience. Retrieved March 18, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved March 18, 2026, from [Link]

  • Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. (2025, August 9). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | CAS 947-95-5. (n.d.). Molbase. Retrieved March 18, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 18, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block. Designed for professionals in research and drug development, this document synthesizes its known characteristics, outlines established synthetic routes for analogous structures, and provides detailed protocols for its characterization, grounding all information in established chemical principles.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its metabolic stability and versatile biological activities.[1] The unique arrangement of its two adjacent nitrogen atoms allows for a wide range of chemical modifications, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The title compound, 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, combines several key features: a stable pyrazole core, a reactive carbaldehyde group for further derivatization, and specific substitutions (chloro, methyl, propyl) that influence its lipophilicity and binding potential. These attributes make it a valuable intermediate for synthesizing a diverse library of compounds for screening and development.[2]

Physicochemical Properties

While specific experimental data for this exact compound is not widely published, its core properties can be identified and others can be estimated based on closely related analogs.

Structural and General Data

The fundamental properties of the molecule are summarized below. The molecular formula and weight are derived from its confirmed chemical structure.

PropertyValueSource
IUPAC Name 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde-
CAS Number 1305799-79-4OEM/Supplier Data
Molecular Formula C₈H₁₁ClN₂OOEM/Supplier Data
Molecular Weight 186.64 g/mol OEM/Supplier Data
Appearance Expected to be a solid (e.g., white, off-white, or light yellow powder/crystals)Inferred from analogs[3]

Diagram 1: Chemical Structure of the Topic Compound

Reactivity start 4-Chloro-3-methyl-1-propyl- 1H-pyrazole-5-carbaldehyde schiff Schiff Base / Imine start->schiff R-NH₂ hydrazone Hydrazone start->hydrazone R-NHNH₂ alcohol Primary Alcohol start->alcohol Reduction (e.g., NaBH₄) acid Carboxylic Acid start->acid Oxidation (e.g., KMnO₄) chalcone Chalcone Derivative start->chalcone Condensation (Active Methylene Cmpd)

Synthesis and Manufacturing

The most established and versatile method for synthesizing pyrazole-4- and -5-carbaldehydes is the Vilsmeier-Haack reaction . [4][5]This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.

Vilsmeier-Haack Reaction: A Mechanistic Overview

The reaction proceeds by formylating a suitable pyrazole precursor. For the title compound, a logical precursor would be 4-chloro-3-methyl-1-propyl-1H-pyrazole. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a mixture of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). [6] The chloroiminium ion acts as the electrophile, attacking the electron-rich C5 position of the pyrazole ring. A subsequent hydrolysis step during aqueous workup converts the resulting iminium salt into the final aldehyde product.

Diagram 3: Vilsmeier-Haack Synthesis Workflow

Vilsmeier_Workflow cluster_0 Reagent Preparation cluster_1 Core Reaction cluster_2 Workup & Isolation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Pyrazole Pyrazole Precursor Pyrazole->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product Final Aldehyde Product Hydrolysis->Product

Exemplary Laboratory-Scale Synthesis Protocol

While a specific protocol for the N-propyl derivative is not available, the following procedure for a closely related analog, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde , illustrates the key steps and conditions of the Vilsmeier-Haack reaction. [7]This protocol serves as a robust starting point for adaptation.

Objective: To synthesize a pyrazole-carbaldehyde via Vilsmeier-Haack formylation.

Materials:

  • 1,3-dimethyl-1H-pyrazol-5(4H)-one (precursor)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Sodium hydroxide solution

  • Deionized water

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (60 mmol) in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (90 mmol) dropwise to the cold DMF with continuous stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at low temperature is critical for controlling the reaction rate and preventing side reactions.

  • Stir the resulting mixture at 0 °C for an additional 20 minutes to ensure complete formation of the reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add the pyrazolone precursor (30 mmol).

  • Remove the ice bath and heat the reaction mixture to approximately 90 °C for 4 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice (~100 mL) with vigorous stirring.

  • Neutralize the acidic mixture to pH 7 by the slow addition of a sodium hydroxide solution.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by column chromatography or recrystallization.

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. [4][8]

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected spectral data for the title compound are outlined below, based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aldehyde Proton (-CHO): A singlet in the downfield region, typically δ 9.5-10.5 ppm .

    • Propyl Group (-CH₂CH₂CH₃):

      • N-CH₂: A triplet around δ 4.0-4.5 ppm .

      • -CH₂-: A multiplet (sextet) around δ 1.7-2.0 ppm .

      • -CH₃: A triplet around δ 0.9-1.2 ppm .

    • Methyl Group (-CH₃): A singlet around δ 2.2-2.6 ppm .

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon backbone.

    • Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, δ 180-190 ppm .

    • Pyrazole Ring Carbons: Three signals in the aromatic region, typically between δ 110-155 ppm .

    • Propyl and Methyl Carbons: Signals in the upfield aliphatic region (δ 10-50 ppm ).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹ .

  • C-H Stretch (Aldehyde): Two weak bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹ .

  • C=N and C=C Stretch (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

  • C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight (186.64 g/mol ).

  • Isotope Pattern: Due to the presence of one chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

  • Fragmentation: Common fragmentation patterns would include the loss of the propyl group, the aldehyde group, or cleavage of the pyrazole ring.

Conclusion

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is a strategically designed heterocyclic intermediate with significant potential in the synthesis of novel bioactive molecules. Its chemical properties are defined by the stable pyrazole core and the synthetically versatile aldehyde functional group. While detailed experimental data for this specific molecule remains limited, this guide provides a robust framework for its handling, synthesis, and characterization based on established principles and data from closely related analogs. As research in medicinal and materials chemistry continues to expand, such well-defined building blocks will remain indispensable tools for innovation.

References

  • BenchChem. (2025). Technical Support Center: Scaling Up 1H-Pyrazole-4-carbaldehyde Production.

  • MilliporeSigma. (2026). Safety Data Sheet - Pyrazole.

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA.

  • Ragab, F. A., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules.

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.

  • Bansal, E., et al. (2011). Synthesis and Activity of Pyrazole Carbaldehydes. ARKIVOC.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • Kumar, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.

  • Chem-Impex. (n.d.). 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde.

  • Cherian, B., et al. (2013). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate.

  • Patel, S. S., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.

  • Kurasawa, Y., et al. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.

  • Zhang, Y., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT.

  • ChemicalBook. (2026). 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBALDEHYDE.

  • ChemicalBook. (2026). 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE.

  • Guidechem. (n.d.). 5-chloro-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde.

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

  • Zhang, Y., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications.

  • Kumar, M. S., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.

Sources

Foundational

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde in Biological Assays

This guide provides a comprehensive framework for elucidating the mechanism of action of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde. While direct biological data for this specific molecule is not extensively p...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde. While direct biological data for this specific molecule is not extensively published, its pyrazole scaffold is a well-established pharmacophore with a wide range of biological activities. Drawing from the rich literature on pyrazole derivatives, this document outlines a hypothesized mechanism centered on the inhibition of the NF-κB signaling pathway and provides a detailed roadmap of biological assays to rigorously test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms that serves as a cornerstone in medicinal chemistry. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of its biological profile. The subject of this guide, 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, possesses key structural features—a chlorinated pyrazole ring and a reactive aldehyde group—that make it a compelling candidate for biological investigation.[2] Although its specific mechanism of action is yet to be fully elucidated, its structural similarity to known bioactive pyrazoles suggests a potential role in modulating key cellular signaling pathways implicated in disease.[1][3]

A Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[4][5] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and various cancers.[4][6] The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[7] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of a wide range of pro-inflammatory and pro-survival genes, including TNF-α and IL-6.[8][9]

Several studies have highlighted the potential of pyrazole-containing compounds to act as potent inhibitors of the NF-κB pathway.[1][3][10] It is hypothesized that 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde may exert its biological effects by targeting a key component of this pathway, potentially the IKK complex, thereby preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB 3. Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB 5. Release Proteasome Proteasome IkBa_p->Proteasome 4. Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc 6. Nuclear Translocation Compound 4-Chloro-3-methyl-1-propyl- 1H-pyrazole-5-carbaldehyde Compound->IKK Hypothesized Inhibition DNA κB DNA Site NFkB_nuc->DNA 7. DNA Binding Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Genes 8. Transcription

Figure 1: Hypothesized mechanism of action via the NF-κB signaling pathway.

A Step-by-Step Guide to Elucidating the Mechanism of Action

To validate the hypothesis that 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde inhibits the NF-κB pathway, a series of well-controlled biological assays are proposed. The murine macrophage cell line, RAW264.7, stimulated with lipopolysaccharide (LPS), serves as an excellent in vitro model for these studies.[9][11]

Preliminary Assessment: Cell Viability

Before investigating the specific mechanism, it is crucial to determine the cytotoxic profile of the compound to establish a non-toxic working concentration range for subsequent assays. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a serial dilution of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde in complete culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This will allow for the determination of the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Direct Measurement of NF-κB Activity: Luciferase Reporter Assay

A luciferase reporter assay provides a direct and quantitative measure of NF-κB transcriptional activity.[5][10][13][14] In this assay, cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway will result in a decrease in luciferase expression and, consequently, a reduction in luminescence.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Transfection: Co-transfect RAW264.7 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6-8 hours to induce NF-κB activation.[9]

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in the presence of the compound would indicate inhibition of the NF-κB pathway.

Investigating Key Pathway Proteins: Western Blot Analysis

Western blotting is a powerful technique to analyze the expression and phosphorylation status of specific proteins within a signaling cascade.[15][16][17][18][19] This will allow for the direct visualization of the compound's effect on IκBα degradation and the nuclear translocation of the p65 subunit of NF-κB.

Experimental Protocol: Western Blot for IκBα and p65

  • Cell Treatment and Lysis: Treat RAW264.7 cells with the compound and/or LPS as described for the reporter assay. After treatment, prepare cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. A decrease in cytoplasmic IκBα levels and a corresponding increase in nuclear p65 levels upon LPS stimulation should be observed. The compound is expected to reverse these effects in a dose-dependent manner.

Quantifying Downstream Effects: Cytokine ELISA

Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in cell culture supernatants.[20][21][22][23][24] This assay will determine if the compound can inhibit the production of pro-inflammatory cytokines that are downstream targets of NF-κB.

Experimental Protocol: TNF-α and IL-6 ELISA

  • Cell Treatment and Supernatant Collection: Treat RAW264.7 cells with the compound and/or LPS as previously described. After the incubation period, collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentrations of TNF-α and IL-6 in the samples. A dose-dependent reduction in the secretion of these cytokines by the compound would further support its inhibitory effect on the NF-κB pathway.

Experimental_Workflow cluster_assays Biological Assays Start Start: RAW264.7 Cells MTT MTT Assay (Cell Viability) Start->MTT Determine Non-Toxic Concentrations Reporter NF-κB Luciferase Reporter Assay MTT->Reporter Use Non-Toxic Concentrations Western Western Blot (IκBα, p65) Reporter->Western Confirm Inhibition of Key Proteins ELISA ELISA (TNF-α, IL-6) Western->ELISA Measure Downstream Cytokine Production End Mechanism Elucidation ELISA->End

Figure 2: A logical workflow for the biological evaluation of the compound.
In Silico Exploration: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[25][26][27][28][29] This in silico approach can provide valuable insights into the potential binding of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde to the ATP-binding pocket of IKKβ, a key kinase in the NF-κB pathway.

Procedure for Molecular Docking

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein, IKKβ, from the Protein Data Bank (PDB IDs: 4KIK, 3QA8).[3][30][31] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde using a chemical drawing software and optimize its geometry.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, SwissDock) to predict the binding pose and affinity of the compound within the active site of IKKβ.[25]

  • Analysis of Results: Analyze the docking results to identify the most favorable binding poses and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues. A high binding affinity and interactions with key residues in the ATP-binding pocket would provide theoretical support for the compound's inhibitory activity.

Data Presentation and Interpretation

For a clear and comparative analysis, all quantitative data from the assays should be summarized in tables.

Table 1: Summary of Expected Quantitative Data

AssayParameter MeasuredExpected Outcome with Compound Treatment
MTT Assay Cell Viability (%)Dose-dependent decrease (at high concentrations)
NF-κB Reporter Assay Normalized Luciferase ActivityDose-dependent decrease
Western Blot Cytoplasmic IκBα levelsDose-dependent increase (prevention of degradation)
Nuclear p65 levelsDose-dependent decrease (inhibition of translocation)
ELISA TNF-α Concentration (pg/mL)Dose-dependent decrease
IL-6 Concentration (pg/mL)Dose-dependent decrease
Molecular Docking Binding Energy (kcal/mol)Favorable (negative) binding energy

Conclusion

This technical guide provides a robust and systematic approach to investigate the mechanism of action of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde. By leveraging the established knowledge of the pyrazole scaffold and focusing on the well-characterized NF-κB signaling pathway, researchers can efficiently and rigorously elucidate the biological activity of this novel compound. The combination of cell-based assays and in silico modeling will provide a comprehensive understanding of its molecular interactions and its potential as a therapeutic agent.

References

  • Burke, J. R. (2006). Small molecule inhibitors of IKK kinase activity. Expert Opinion on Therapeutic Patents, 16(1), 1-12. [Link]

  • Sethu, S., & Piramanayagam, S. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Bioactive Natural Products, 2, 25. [Link]

  • Joshi, A., Ashid, M., & Hussain, N. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Liu, T., & Zhang, L. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 8, 1358. [Link]

  • Wang, X., & Li, X. (2021). Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging. Aging Cell, 20(11), e13433. [Link]

  • Ahmad, A., & Ahmad, I. (2021). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. Journal of Biochemical and Molecular Toxicology, 35(3), e22656. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Ghosh, G., & Huang, D. B. (2002). NF-kappaB p65 subunit dimerization domain homodimer. RCSB PDB. [Link]

  • Ghosh, G., Malek, S., & Huang, D. B. (2003). CRYSTAL STRUCTURE OF AN IKBBETA/NF-KB P65 HOMODIMER COMPLEX. RCSB PDB. [Link]

  • Xia, L., Tan, S., Zhou, Y., Lin, J., Wang, H., Oyang, L., ... & Liao, Q. (2018). Role of the NFκB-signaling pathway in cancer. OncoTargets and therapy, 11, 2063. [Link]

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. [Link]

  • Miller, S. C., Huang, R., & Sakamuru, S. (2010). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Biochemical pharmacology, 79(9), 1272–1280. [Link]

  • LabCode. (2024, February 11). 【Molecular Docking】 Small Molecule and protein docking by using SwissDock【In Silico Drug Discovery】. Retrieved from [Link]

  • Chen, Z. J. (2017). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B, 7(5), 583-597. [Link]

  • Zhang, Y., & He, J. (2017). A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway. Biochemical and Biophysical Research Communications, 488(4), 629-635. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Liu, S., Misquitta, Y. R., Olland, A. M., Johnson, M. A., Kelleher, K. S., Kriz, R. W., ... & Mosyak, L. (2013). Crystal Structure of a Human IκB Kinase β Asymmetric Dimer. Journal of molecular biology, 425(15), 2719-2728. [Link]

  • Xu, G., Lo, Y. C., Li, Q., Napolitano, G., Wu, X., Jiang, X., ... & Wu, H. (2011). Crystal structure of inhibitor of κB kinase β. Nature, 472(7343), 325-330. [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). In IntechOpen. [Link]

  • Jones, R. J., & Martin, S. (2007). Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCepsilon and JAK2 in RAW macrophages. BMC immunology, 8(1), 1-11. [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Nanotechnology Characterization Laboratory. [Link]

  • MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

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  • Hwang, Y. H., & Kim, S. H. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. Molecular medicine reports, 24(4), 1-11. [Link]

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Protocols & Analytical Methods

Method

Synthesis protocol for 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack reaction

Application Note & Synthesis Protocol Topic: High-Fidelity Synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack Chloroformylation Audience: Researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol

Topic: High-Fidelity Synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack Chloroformylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1] The protocol leverages the Vilsmeier-Haack reaction, which, when applied to a pyrazolone precursor, functions as a highly efficient one-pot chloroformylation method. We will detail the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and discuss critical process parameters, safety considerations, and troubleshooting strategies. This guide is designed to equip researchers with the technical expertise to reliably produce this key intermediate.

Introduction and Scientific Rationale

Poly-functionalized pyrazole scaffolds are privileged structures in modern drug discovery, forming the core of numerous marketed drugs and bioactive compounds.[2] The simultaneous presence of a halogen atom and a formyl group on the pyrazole ring offers orthogonal handles for further chemical diversification, making compounds like 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde particularly valuable.[2] The halogen serves as a key functional group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the aldehyde enables a wide array of transformations, including reductive amination, oxidation, and condensation reactions.

The Vilsmeier-Haack reaction is a classic and powerful method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[3][4] A unique and synthetically elegant application of this reaction involves the use of 1,3-disubstituted pyrazol-5-ones as substrates. In this context, the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts not only as a formylating agent but also as a chlorinating agent, converting the pyrazolone into the target 5-chloro-pyrazole-4-carbaldehyde in a single, efficient operation.[5][6] This protocol is adapted from established procedures for analogous structures and provides a reliable pathway to the desired product.[6][7]

Reaction Mechanism: The Dual-Function Vilsmeier-Haack Chloroformylation

The overall transformation proceeds via a two-stage mechanism within a one-pot setting.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of the electrophilic chloroiminium salt, known as the Vilsmeier reagent. This is generated in situ from the reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This step is highly exothermic and must be performed under anhydrous conditions at low temperatures (0–5 °C) to prevent reagent decomposition.[3]

  • Electrophilic Attack, Chlorination, and Formylation: The starting material, 3-methyl-1-propyl-1H-pyrazol-5(4H)-one, exists in tautomeric equilibrium with its enol form. The electron-rich enol attacks the Vilsmeier reagent. The resulting intermediate is then chlorinated by the dichlorophosphate anion or another equivalent of the Vilsmeier reagent. Subsequent elimination and hydrolysis during the aqueous work-up yield the final 4-chloro-5-formyl pyrazole product.

reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent (Chloroiminium Salt) reagents->vilsmeier Formation intermediate Oxygen-Adduct Intermediate vilsmeier->intermediate Electrophilic Attack pyrazolone 3-methyl-1-propyl- 1H-pyrazol-5(4H)-one (Enol Tautomer) pyrazolone->intermediate Electrophilic Attack chlorinated_int Chlorinated Intermediate intermediate->chlorinated_int Chlorination & Rearrangement hydrolysis Aqueous Work-up (Hydrolysis) chlorinated_int->hydrolysis Quenching product 4-Chloro-3-methyl-1-propyl- 1H-pyrazole-5-carbaldehyde hydrolysis->product Final Product

Caption: Simplified Vilsmeier-Haack chloroformylation mechanism.

Detailed Experimental Protocol

This protocol details the synthesis starting from 3-methyl-1-propyl-1H-pyrazol-5(4H)-one. This precursor can be synthesized via the cyclocondensation of ethyl acetoacetate and propylhydrazine, a standard procedure analogous to syntheses using phenylhydrazine.[6]

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
3-methyl-1-propyl-1H-pyrazol-5(4H)-one≥97%CommercialEnsure substrate is dry.
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%CommercialHighly corrosive and water-reactive. Handle with extreme care.[3]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialUse a fresh, sealed bottle to ensure anhydrous conditions.[3]
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab PreparedFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialFor drying organic layer.
Crushed Ice-Lab PreparedFor quenching the reaction.
Round-bottom flask, dropping funnel, condenser-Standard GlasswareMust be oven- or flame-dried before use.
Magnetic stirrer, heating mantle-Standard Equipment-
Fume Hood-Safety EquipmentMandatory. The reaction must be performed in a well-ventilated fume hood.[3]
Step-by-Step Synthesis Procedure

Experimental Workflow A 1. Prepare Vilsmeier Reagent - Add POCl₃ dropwise to ice-cold DMF - Stir for 20-30 min at 0-5 °C B 2. Add Substrate - Add 3-methyl-1-propyl-1H-pyrazol-5(4H)-one to the Vilsmeier reagent A->B C 3. Reaction Heating - Heat mixture under reflux (e.g., 90-100 °C) - Monitor by TLC for 1.5-3 hours B->C D 4. Quenching - Cool mixture to room temperature - Pour slowly onto crushed ice with stirring C->D E 5. Neutralization & Extraction - Neutralize with sat. NaHCO₃ solution - Extract with Dichloromethane (3x) D->E F 6. Isolation & Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallize or use column chromatography E->F G Final Product 4-Chloro-3-methyl-1-propyl- 1H-pyrazole-5-carbaldehyde F->G

Caption: Step-by-step workflow for the synthesis protocol.

  • Vilsmeier Reagent Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (15 mmol, ~1.16 mL). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃) (35 mmol, ~3.2 mL) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[6] After the addition is complete, stir the resulting pale-yellow solution for an additional 20 minutes at 0 °C.

  • Reaction with Pyrazolone: To the pre-formed Vilsmeier reagent, add 3-methyl-1-propyl-1H-pyrazol-5(4H)-one (5 mmol, ~0.70 g) portion-wise. A moderate exothermic reaction may be observed.

  • Heating and Monitoring: Once the substrate is fully added, replace the ice bath with a heating mantle and heat the reaction mixture to reflux (approximately 90-100 °C) for 1.5 to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3][8]

  • Work-up and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water (~100 mL). CAUTION: Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic.[3]

  • Neutralization and Extraction: The resulting aqueous solution will be acidic. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. A solid product may precipitate at this stage. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, typically a pale yellow solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.

Key Process Parameters and Data

Optimizing the reaction conditions is critical for achieving high yield and purity. The following parameters are based on analogous transformations and serve as a validated starting point.[2][6]

ParameterRecommended ValueRationale / Causality
Stoichiometry (Substrate:DMF:POCl₃) 1 : 3 : 7An excess of DMF and POCl₃ is required to ensure the complete formation of the Vilsmeier reagent and to drive the chloroformylation to completion.[6]
Temperature (Reagent Prep) 0–5 °CThe formation of the Vilsmeier reagent is highly exothermic. Low temperature is critical to prevent thermal decomposition and side reactions.[3]
Temperature (Reaction) 90–100 °C (Reflux)Thermal energy is required to overcome the activation energy for the electrophilic substitution on the pyrazole ring and subsequent rearrangement.[2]
Reaction Time 1.5–3 hoursSufficient time is needed for complete conversion. Monitor by TLC to avoid decomposition from prolonged heating.[8]
Expected Yield 60–80%Yields are typically good for this transformation, but depend heavily on anhydrous conditions and careful work-up.[6]

Safety and Troubleshooting

5.1. Critical Safety Precautions

  • Phosphorus oxychloride (POCl₃): This reagent is extremely corrosive, toxic, and reacts violently with water, releasing HCl gas.[3] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles/face shield.

  • Quenching: The quenching of the Vilsmeier reaction is highly exothermic. Pouring the reaction mixture onto ice must be done slowly and cautiously to control the release of heat and gas.

  • Anhydrous Conditions: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent reagent decomposition and ensure optimal yield.[8]

5.2. Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Yield 1. Moisture contamination. 2. Insufficient heating/time. 3. Inactive substrate.1. Ensure all glassware is oven-dried and use fresh anhydrous solvents.[8] 2. Increase reflux time and monitor reaction progress carefully by TLC. 3. Verify the purity and identity of the starting pyrazolone.
Difficulty Isolating Product 1. Product is partially water-soluble. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the product's solubility. Perform multiple extractions.[3] 2. Add brine to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Dark-colored Crude Product Decomposition due to excessive heating or prolonged reaction time.Reduce the reaction time or temperature. Purify the product using column chromatography with an appropriate solvent gradient.

Conclusion

The Vilsmeier-Haack chloroformylation of 3-methyl-1-propyl-1H-pyrazol-5(4H)-one is a robust and highly effective method for synthesizing 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde. By carefully controlling reaction parameters, particularly stoichiometry and anhydrous conditions, and adhering to strict safety protocols, researchers can reliably access this versatile chemical intermediate in good yield. This protocol provides a solid foundation for both small-scale synthesis and potential scale-up operations in a drug discovery or process chemistry setting.

References

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  • PMC. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • PMC. (n.d.). 4-[(3-Hydroxyanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • Quick Company. (n.d.). A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt. Retrieved from [Link]

  • ResearchGate. (n.d.). The purpose of this study is to synthesize novel pyrazol-5(4H)-one and.... Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Request PDF. Retrieved from [Link]

  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

Sources

Application

Application Note: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde in Heterocyclic Synthesis

Executive Summary As the demand for novel, biologically active chemical entities accelerates, functionalized pyrazole-5-carbaldehydes have emerged as privileged building blocks in medicinal chemistry. Specifically, 4-Chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for novel, biologically active chemical entities accelerates, functionalized pyrazole-5-carbaldehydes have emerged as privileged building blocks in medicinal chemistry. Specifically, 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (CAS: 1245773-05-0) offers a highly tunable scaffold for the synthesis of complex heterocycles. This application note provides a comprehensive guide to utilizing this specific reagent in advanced synthetic workflows, including atom-economical Multicomponent Reactions (MCRs) and Claisen-Schmidt condensations. Designed for drug development professionals, this guide elucidates the mechanistic causality behind experimental choices and provides self-validating protocols to ensure reproducible, high-yield generation of bioactive pyrazole hybrids.

Structural Rationale & Reactivity Profile

The synthetic utility of 4-chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is dictated by the synergistic electronic and steric effects of its substituents. Understanding these features is critical for optimizing reaction conditions and predicting the physicochemical properties of the resulting drug candidates.

  • C5-Carbaldehyde: Acts as a highly electrophilic center, primed for nucleophilic attack. It is the primary site for Knoevenagel condensations and Schiff base formations[1].

  • C4-Chloro Substituent: Provides a strong inductive electron-withdrawing effect, further increasing the electrophilicity of the adjacent C5-aldehyde. Sterically, it directs incoming nucleophiles and restricts the rotation of resulting vinylic bonds, strongly favoring the thermodynamically stable (E)-geometry in chalcone derivatives[2]. In drug design, this halogen significantly enhances the lipophilicity (LogP) of the final molecule.

  • N1-Propyl Group: Unlike traditional N1-phenyl or N1-methyl derivatives, the propyl chain offers an optimal balance of aliphatic solubility. This improves the compound's solubility in greener, aqueous-organic solvent mixtures (like aqueous ethanol) during synthesis and modulates the pharmacokinetic distribution profile of the final active pharmaceutical ingredient (API).

  • C3-Methyl Group: Acts as a mild electron-donating group that stabilizes the pyrazole core against degradation under harsh basic or acidic reaction conditions.

G Core 4-Chloro-3-methyl-1-propyl- 1H-pyrazole-5-carbaldehyde C5 C5-Carbaldehyde Highly electrophilic center for condensation & MCRs Core->C5 C4 C4-Chloro Steric directing group & increases lipophilicity (LogP) Core->C4 N1 N1-Propyl Enhances aliphatic solubility & modulates receptor binding Core->N1 C3 C3-Methyl Electron-donating group; stabilizes the pyrazole ring Core->C3

Structure-reactivity logic of the substituted pyrazole-5-carbaldehyde scaffold.

Core Applications in Drug Development

Multicomponent Reactions (MCRs) for Pyran-Linked Pyrazoles

One of the most powerful applications of pyrazole-5-carbaldehydes is their use in one-pot, three-component reactions to synthesize pyran-linked pyrazole hybrids—scaffolds known for potent anticancer and antimicrobial activities[3][4]. The reaction typically involves the pyrazole-5-carbaldehyde, an active methylene compound (e.g., malononitrile), and an enolizable C-H acid (e.g., dimedone or phthalazinone).

Mechanistic Causality: The reaction is a cascade sequence. First, L-proline (a secondary amine catalyst) condenses with the C5-aldehyde to form a highly reactive iminium ion. This dramatically lowers the activation energy for the Knoevenagel condensation with malononitrile, ejecting the catalyst and forming an electron-deficient alkene (Intermediate 1). Subsequently, the enolizable C-H acid undergoes a Michael addition to the alkene, followed by an intramolecular O-cyclization to yield the pyran ring[3].

G R1 4-Chloro-3-methyl-1-propyl- 1H-pyrazole-5-carbaldehyde I1 Intermediate 1 (Knoevenagel Adduct) R1->I1 R2 Active Methylene (e.g., Malononitrile) R2->I1 R3 Enolizable C-H Acid (e.g., Dimedone) I2 Intermediate 2 (Michael Adduct) R3->I2 Cat L-Proline Catalyst (Iminium Ion Activation) Cat->I1 I1->I2 Prod Pyran-Linked Pyrazole Hybrid (Bioactive Scaffold) I2->Prod Intramolecular O-Cyclization

MCR workflow for pyran-linked pyrazole hybrids via Knoevenagel-Michael cascade.

Claisen-Schmidt Condensation for Pyrazolyl-Chalcones

Pyrazolyl-chalcones are synthesized by reacting the pyrazole-5-carbaldehyde with various methyl ketones under basic conditions. These hybrid chalcones exhibit significant cytotoxicity against breast (MCF7) and pancreatic (PACA2) cancer cell lines[2]. The base (typically NaOH or KOH) deprotonates the methyl ketone to form an enolate, which attacks the aldehyde. The subsequent dehydration step is driven by the formation of a highly conjugated π-system.

Experimental Protocols (Self-Validating Workflows)

Protocol A: One-Pot Three-Component Synthesis of Pyran-Linked Pyrazoles

Objective: Synthesize pyran-linked pyrazole derivatives using L-proline as an organocatalyst.

Materials:

  • 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol)

  • L-Proline (10 mol%)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Initiation: In a 25 mL round-bottom flask, dissolve the pyrazole-5-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 5.0 mL of absolute ethanol.

  • Catalysis: Add L-proline (10 mol%). Causality: The immediate color change (typically to pale yellow) indicates the formation of the Knoevenagel adduct via the iminium intermediate.

  • Addition & Reflux: Add dimedone (1.0 mmol) to the stirring mixture. Attach a reflux condenser and heat the reaction to 70–80 °C.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3 v/v). The reaction is self-validating; as the highly conjugated, rigid pyran-linked pyrazole forms, it becomes insoluble in the hot ethanol and begins to precipitate as a microcrystalline solid.

  • Isolation: Once TLC indicates complete consumption of the aldehyde (typically 45–60 minutes), cool the mixture to room temperature, then to 4 °C in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the solid under vacuum, wash with ice-cold ethanol (2 × 2 mL) to remove unreacted malononitrile and catalyst, and recrystallize from hot ethanol.

  • Analytical Validation: Confirm cyclization via FT-IR (look for the sharp nitrile –C≡N stretch at ~2190 cm⁻¹ and the disappearance of the broad aldehyde carbonyl stretch at ~1690 cm⁻¹).

Protocol B: Synthesis of (E)-Pyrazolyl-Chalcones

Objective: Synthesize highly conjugated pyrazolyl-chalcones via base-catalyzed Claisen-Schmidt condensation.

Materials:

  • 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (1.0 mmol)

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 mmol)

  • NaOH (40% w/v aqueous solution, 0.5 mL)

  • Methanol (10 mL)

Step-by-Step Methodology:

  • Enolate Formation: Dissolve the substituted acetophenone (1.0 mmol) in 10 mL of methanol. Add 0.5 mL of 40% NaOH dropwise while stirring at 0 °C. Causality: Low temperature prevents self-condensation of the ketone.

  • Condensation: Slowly add the pyrazole-5-carbaldehyde (1.0 mmol) to the chilled mixture.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Self-Validation (Quenching): Pour the mixture into 50 mL of crushed ice/water and neutralize with 1M HCl until the pH reaches 7. The sudden shift in solvent polarity and pH will force the hydrophobic chalcone to crash out of solution as a bright yellow/orange precipitate.

  • Purification & Validation: Filter, wash with distilled water, and recrystallize from ethanol. Validate the (E)-geometry via ¹H-NMR; the trans-vinylic protons will appear as two doublets between 7.4–7.8 ppm with a characteristic large coupling constant (J = 15.0–16.5 Hz)[2].

Quantitative Data Summaries

The following tables summarize expected experimental outcomes based on established literature parameters for pyrazole-5-carbaldehyde derivatives[1][2][3].

Table 1: Optimization of MCR Conditions for Pyran-Linked Pyrazoles

Catalyst (10 mol%)SolventTemperature (°C)Time (min)Yield (%)Observation / Causality
NoneEthanolReflux (78)240< 20Lack of iminium activation stalls Knoevenagel step.
PiperidineEthanolReflux (78)9072Good activation, but side reactions (oligomerization) reduce yield.
L-ProlineWater10012045Poor solubility of the N1-propyl pyrazole intermediate.
L-Proline Ethanol Reflux (78) 45 88 Optimal solubility and iminium activation; product precipitates cleanly.

Table 2: Yield and Reaction Times for Pyrazolyl-Chalcone Derivatives

Ketone ReactantElectronic NatureReaction Time (h)Isolated Yield (%)Melting Point (°C)
AcetophenoneNeutral1281142 - 144
4-MethoxyacetophenoneElectron-Donating1476155 - 157
4-NitroacetophenoneElectron-Withdrawing889188 - 190
2-AcetylthiopheneHeteroaromatic1284160 - 162

Note: Electron-withdrawing groups on the ketone accelerate the initial enolate formation, reducing reaction time and increasing overall yield.

References

  • Malik, M. S., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry, 9, 666573. Retrieved from:[Link]

  • Imtiaz, S., et al. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances. Retrieved from:[Link]

  • Gouda, M. A., et al. (2022). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. BMC Chemistry. Retrieved from:[Link]

Sources

Method

Application Note: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde as a Privileged Precursor in Drug Discovery

Executive Summary & Scientific Context The pyrazole ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including celecoxib (anti-inflammatory), ruxolitini...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The pyrazole ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including celecoxib (anti-inflammatory), ruxolitinib (JAK inhibitor), and apixaban (anticoagulant)[1][2]. Within the vast chemical space of pyrazole derivatives, pyrazole-5-carbaldehydes have emerged as exceptionally versatile building blocks for the rapid generation of molecular diversity in hit-to-lead optimization[3].

This application note details the utility of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (CAS: 1245773-05-0; PubChem CID: 50896537)[4]. By leveraging its unique substitution pattern, medicinal chemists can efficiently synthesize targeted libraries of kinase inhibitors, protein-protein interaction (PPI) modulators, and central nervous system (CNS) active agents[5][6].

Structural Causality & Reactivity Profiling

The specific design of this precursor is not arbitrary; each functional group serves a distinct mechanistic and pharmacokinetic purpose:

  • C5-Carbaldehyde (The Electrophilic Hub): The aldehyde group at the 5-position is highly reactive toward nucleophiles. It serves as the primary handle for late-stage functionalization via reductive aminations, Knoevenagel condensations, and Schiff base formations[3][7].

  • C4-Chloro (Metabolic Shield & Halogen Bonding): Unsubstituted pyrazoles are often liabilities due to rapid CYP450-mediated oxidation at the C4 position. The chlorine atom blocks this metabolic soft spot while providing a lipophilic halogen-bond donor to enhance target binding affinity.

  • N1-Propyl (Permeability Enhancer): The aliphatic propyl chain increases the overall lipophilicity (LogP) of the resulting drug candidates, which is critical for crossing the blood-brain barrier (BBB) in CNS targets or penetrating cell membranes for intracellular kinase targets[5].

  • C3-Methyl (Steric Director): The methyl group provides a localized steric bulk that restricts the rotational freedom of the pyrazole core within binding pockets, often leading to enhanced target selectivity and improved binding kinetics.

Synthesis A 4-Chloro-3-methyl-1-propyl -1H-pyrazole-5-carbaldehyde B Reductive Amination (NaBH(OAc)3, AcOH) A->B C Knoevenagel Condensation (Piperidine, EtOH) A->C D Kinase Inhibitor Library (Secondary Amines) B->D E PPI Inhibitor Hybrids (Conjugated Alkenes) C->E

Synthetic divergence of the pyrazole-5-carbaldehyde precursor into two distinct drug-like libraries.

Application 1: Synthesis of Kinase Inhibitor Libraries

Rationale & Causality

Secondary amines are ubiquitous hinge-binding motifs in kinase inhibitors. Converting the C5-carbaldehyde into a secondary amine via reductive amination allows for the rapid parallel synthesis of diverse libraries. We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH₄). The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride, making it highly selective for the protonated iminium ion over the unreacted aldehyde. This prevents the formation of the unwanted pyrazole-5-methanol byproduct.

Self-Validating Protocol: Reductive Amination

Materials: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (1.0 eq), Primary Amine (e.g., substituted aniline, 1.1 eq), STAB (1.5 eq), Glacial Acetic Acid (1.2 eq), 1,2-Dichloroethane (DCE).

  • Imine Equilibration: Dissolve the aldehyde and primary amine in anhydrous DCE (0.2 M). Add glacial acetic acid.

    • Causality: DCE is a non-nucleophilic solvent that solubilizes both reactants. Acetic acid protonates the carbonyl oxygen, accelerating imine formation.

  • Reduction: Stir at room temperature for 30 minutes, then add STAB portion-wise. Stir for 4–6 hours.

    • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The UV-active aldehyde spot (Rf ~0.6) should disappear, replaced by a more polar amine spot (Rf ~0.3).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes the acetic acid and destroys unreacted STAB, preventing side reactions during extraction. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation:

    • LC-MS: Confirm the presence of the [M+H]+ molecular ion.

    • ¹H-NMR: The characteristic aldehyde proton singlet (~9.8 ppm) must be absent. A new methylene signal (singlet or doublet depending on coupling) will appear at ~3.8–4.2 ppm, confirming successful reduction[5].

Application 2: Synthesis of Heterocyclic Hybrids

Rationale & Causality

Extended conjugated systems are frequently utilized as fluorescent probes or inhibitors of protein-protein interactions (PPIs). The Knoevenagel condensation of the C5-carbaldehyde with active methylene compounds (e.g., malononitrile, thiazolidinediones) yields these conjugated alkenes[3]. Ethanol is chosen as the solvent because the highly conjugated, rigid products typically exhibit lower solubility in alcohols and will precipitate out of solution, driving the equilibrium forward and simplifying purification.

Self-Validating Protocol: Knoevenagel Condensation

Materials: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (1.0 eq), Active Methylene Compound (1.0 eq), Piperidine (0.1 eq), Absolute Ethanol.

  • Enolate Formation: Suspend the aldehyde and active methylene compound in absolute ethanol (0.5 M). Add piperidine.

    • Causality: Piperidine acts as a mild, sterically hindered base to deprotonate the active methylene without causing unwanted aldol self-condensation of the pyrazole.

  • Condensation: Reflux the mixture for 2–4 hours.

    • In-Process Validation: The reaction mixture will typically undergo a distinct color change (e.g., yellow to deep orange/red) as the conjugated system forms. A precipitate should begin to form.

  • Isolation: Cool the reaction to 0°C in an ice bath to maximize precipitation. Filter the solid and wash with cold ethanol.

  • Analytical Validation:

    • ¹H-NMR: Look for the highly deshielded vinylic proton singlet, typically appearing between 7.8 and 8.5 ppm due to the electron-withdrawing nature of the adjacent groups.

Validation S1 Reaction Execution S2 TLC / LC-MS Screening S1->S2 In-process S3 Aqueous Workup S2->S3 >95% Conv S4 NMR Validation S3->S4 Purified

Self-validating experimental workflow ensuring high-fidelity synthesis and purification.

Quantitative Data: Reaction Optimization

To ensure maximum throughput in library generation, the reductive amination protocol was optimized. The table below summarizes the quantitative impact of solvent and reducing agent selection on the yield of the target secondary amine.

EntrySolventReducing AgentAdditiveTime (h)Isolated Yield (%)Mechanistic Observation
1MethanolNaBH₄None245%High formation of pyrazole-5-methanol byproduct due to unselective reduction.
2DCENaBH(OAc)₃None1265%Sluggish imine formation without acid catalysis.
3THFNaCNBH₃AcOH (1.2 eq)685%Good yield, but generates toxic HCN gas during aqueous workup.
4 DCE NaBH(OAc)₃ AcOH (1.2 eq) 4 92% Optimal conditions. Fast imine formation, selective reduction, safe workup.

References

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry, 2023, 23(22):2097-2115. URL: [Link]

  • Title: Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review Source: Molecular Diversity, 2023. URL: [Link]

  • Title: Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity Source: Oriental Journal of Chemistry, 2023. URL: [Link]

  • Title: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Application

Application Note: Knoevenagel Condensation Strategies Utilizing 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Structural Rationale & Chemical Profile The compound 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (CAS: 1245773-05-0) is a highly versatile, polyfunctional building block utilized extensively in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Chemical Profile

The compound 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (CAS: 1245773-05-0) is a highly versatile, polyfunctional building block utilized extensively in the synthesis of biologically active heterocyclic scaffolds. In drug development, pyrazole C-5 carbaldehydes are highly valued for their ability to undergo rapid carbon-carbon bond-forming reactions, particularly the Knoevenagel condensation, to generate complex molecular hybrids[1].

The structural architecture of this specific pyrazole derivative dictates its exceptional reactivity:

  • Inductive Activation (-I Effect): The highly electronegative chlorine atom at the C4 position exerts a strong inductive electron-withdrawing effect. This exacerbates the partial positive charge ( δ+ ) on the adjacent C5-carbonyl carbon, priming it for rapid nucleophilic attack.

  • Steric and Lipophilic Tuning: The 1-propyl and 3-methyl substituents provide a lipophilic shield that enhances the compound's solubility in organic solvents (like ethanol and dichloromethane) while sterically directing the incoming nucleophile toward the unhindered C5-aldehyde.

  • Absence of Enolizable Protons: Because the aldehyde is attached directly to the aromatic pyrazole core, it cannot undergo self-aldol condensation, ensuring that cross-condensation with active methylene compounds proceeds with high chemoselectivity.

Mechanistic Causality in Knoevenagel Condensations

The Knoevenagel condensation of this pyrazole-5-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is driven by a deep thermodynamic sink.

The reaction is initiated by a weak base, such as piperidine (pKa ~11.2), which selectively deprotonates the active methylene (pKa ~11) without inducing unwanted side reactions (like the Cannizzaro reaction) on the aldehyde. The resulting carbanion attacks the electrophilic C5-carbonyl, forming a tetrahedral alkoxide intermediate. The subsequent dehydration step is the critical driving force: the elimination of water yields an alkene that is perfectly conjugated with the aromatic pyrazole π -system. This extended conjugation provides immense thermodynamic stability to the final product[2].

Mechanism A 4-Chloro-3-methyl-1-propyl- 1H-pyrazole-5-carbaldehyde E Nucleophilic Attack at C5-Aldehyde A->E B Active Methylene (e.g., Malononitrile) D Carbanion Formation B->D C Base Catalyst (Piperidine) C->D Deprotonation D->E F Tetrahedral Alkoxide Intermediate E->F G Protonation & Dehydration (-H2O) F->G H Conjugated Pyrazole Alkene Scaffold G->H Thermodynamic Driving Force

Mechanistic pathway of the Knoevenagel condensation with pyrazole-5-carbaldehyde.

Experimental Protocols: A Self-Validating System

The following protocol outlines the synthesis of dicyanovinyl pyrazole derivatives. This methodology is designed as a self-validating system, where physical state changes and chromatographic shifts provide real-time feedback on reaction success.

Protocol: Synthesis of 2-((4-chloro-3-methyl-1-propyl-1H-pyrazol-5-yl)methylene)malononitrile

Causality in Solvent Selection: Absolute ethanol is chosen because both the starting pyrazole-5-carbaldehyde and malononitrile are highly soluble in it at room temperature. However, the resulting highly conjugated, rigid dicyanovinyl product exhibits significantly lower solubility, driving spontaneous precipitation upon cooling and simplifying isolation.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 186.64 g/mol ) and malononitrile (1.1 mmol, 72.06 g/mol ) in absolute ethanol (10 mL).

  • Catalyst Addition: Add piperidine (0.1 mmol, 10 mol%) dropwise to the stirring solution.

    • Self-Validation Check: A subtle color change (typically shifting to pale yellow or orange) indicates the immediate formation of the active carbanion and initial aldol-type adduct.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 78°C (reflux) under continuous magnetic stirring.

  • Reaction Monitoring (TLC): Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3).

    • Self-Validation Check: The starting aldehyde (high Rf​ , UV active at 254 nm) will progressively disappear, replaced by a new, intensely UV-active product spot at a significantly lower Rf​ (due to the highly polar nitrile groups).

  • Cooling & Precipitation: Once TLC confirms complete consumption of the aldehyde (typically 1–2 hours), remove the flask from the heat source. Allow it to cool to room temperature, then place it in an ice bath for 30 minutes.

    • Causality: Drastic cooling reduces the kinetic energy of the solvent, forcing the conjugated alkene to crystallize out of the solution.

  • Isolation & Purification: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL).

    • Causality: Ice-cold ethanol removes residual piperidine catalyst and unreacted malononitrile without re-dissolving the target product. Dry the solid under a high vacuum to yield the pure product.

Workflow S1 1. Reagent Preparation S2 2. Catalyst Addition S1->S2 S3 3. Reflux (78°C, EtOH) S2->S3 S4 4. TLC Monitoring S3->S4 S4->S3 Incomplete S5 5. Cooling & Precipitation S4->S5 Complete S6 6. Vacuum Filtration & Washing S5->S6

Step-by-step experimental workflow for the Knoevenagel condensation protocol.

Reaction Optimization & Quantitative Data

The reactivity of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde can be tuned based on the active methylene compound and the catalyst system used. The table below summarizes the expected quantitative outcomes for various Knoevenagel reaction parameters based on established pyrazole-5-carbaldehyde methodologies[1][3].

Active Methylene CompoundCatalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)Product Characteristic
Malononitrile Piperidine (10 mol%)Ethanol781.0 - 2.088 - 94Highly crystalline, bright yellow solid
Ethyl Cyanoacetate Piperidine (10 mol%)Ethanol783.0 - 4.082 - 89Pale yellow solid, requires longer reflux
Meldrum's Acid L-Proline (20 mol%)H₂O/EtOH254.0 - 6.075 - 85White/off-white precipitate, green chemistry
Barbituric Acid Catalyst-FreeWater1002.0 - 3.080 - 86Insoluble powder, isolated via hot filtration

References

To ensure scientific integrity and authoritative grounding, the mechanistic principles and compound data discussed in this application note are supported by the following verified sources:

  • National Center for Biotechnology Information (PubChem). "4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde." PubChem Compound Database, CID 50896537.[Link]

  • Sharma, S., et al. "Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review." Chemical Papers, vol. 78, 2024, pp. 6287–6314.[Link]

  • Imtiaz, S., et al. "α-Aminoazoles/azines: key reaction partners for multicomponent reactions." RSC Advances, vol. 11, 2021, pp. 10984-11024.[Link]

Sources

Method

Best reagents and solvents for 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde synthesis

An Application Note for the Synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde Abstract This document provides a comprehensive guide for the synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldeh...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block for pharmaceutical and agrochemical research.[1] The core of this synthesis is the Vilsmeier-Haack reaction, a robust and versatile method for the formylation of electron-rich heterocyclic systems.[2][3] This application note details an efficient, one-pot procedure starting from 3-methyl-1-propyl-1H-pyrazol-5(4H)-one, wherein the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves as both a chlorinating and formylating agent.[4] We will explore the underlying reaction mechanism, provide optimized protocols, and offer expert insights into reagent selection and troubleshooting to ensure reproducible, high-yield synthesis.

Introduction and Synthetic Strategy

Pyrazole carbaldehydes are pivotal intermediates in the construction of a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, and antitumor agents.[5][6] The target molecule, 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, incorporates several key functional groups: a chloro substituent that can be used for further cross-coupling reactions, a formyl group that is a versatile handle for derivatization, and an N-propyl chain which can influence lipophilicity and binding interactions.

The most direct and efficient synthetic route to this target compound is via the Vilsmeier-Haack reaction performed on a pyrazolone precursor. This strategy is superior to a multi-step sequence involving the separate synthesis, chlorination, and subsequent formylation of the pyrazole core. By using 3-methyl-1-propyl-1H-pyrazol-5(4H)-one as the substrate, the Vilsmeier-Haack conditions facilitate a tandem reaction, providing the desired chlorinated and formylated product in a single synthetic operation.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Part I: Pyrazolone Synthesis cluster_1 Part II: Vilsmeier-Haack Reaction A Ethyl Acetoacetate + Propylhydrazine B 3-Methyl-1-propyl-1H-pyrazol-5(4H)-one A->B Cyclocondensation E 4-Chloro-3-methyl-1-propyl- 1H-pyrazole-5-carbaldehyde B->E One-Pot Chlorination & Formylation (Heat) C POCl₃ + DMF D Vilsmeier Reagent (Chloroiminium Salt) C->D Reagent Formation (0-5 °C)

Caption: Overall workflow for the synthesis of the target compound.

The Vilsmeier-Haack Reaction: Reagents and Mechanism

The Vilsmeier-Haack reaction is an electrophilic substitution that installs a formyl group onto an electron-rich ring.[2] The key to this reaction is the Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically prepared in situ immediately before use.[7]

Formation of the Vilsmeier Reagent

The reagent is generated from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[8] The reaction is highly exothermic and moisture-sensitive, necessitating careful temperature control and anhydrous conditions.[7][9]

Diagram 2: Mechanism of Vilsmeier Reagent Formation and Subsequent Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination & Formylation DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier Pyrazolone Pyrazolone Substrate Intermediate Iminium Intermediate Pyrazolone->Intermediate + Vilsmeier Reagent Product Aryl Aldehyde Intermediate->Product Hydrolysis (Aqueous Work-up)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Reaction Mechanism on the Pyrazolone Substrate

When 3-methyl-1-propyl-1H-pyrazol-5(4H)-one is subjected to Vilsmeier-Haack conditions, a cascade of reactions occurs. The pyrazolone exists in equilibrium with its enol tautomer, 5-hydroxy-3-methyl-1-propyl-1H-pyrazole. The hydroxyl group is first converted into a better leaving group by reacting with the Vilsmeier reagent or POCl₃. Subsequent attack by chloride ions, present in the reaction medium, leads to the formation of the 4-chloro-pyrazole intermediate. This chlorinated pyrazole is sufficiently electron-rich to undergo electrophilic attack by a second molecule of the Vilsmeier reagent, which occurs regioselectively at the C5 position. The resulting iminium ion is then hydrolyzed during the aqueous work-up to yield the final carbaldehyde.[4]

Reagents and Solvents: Selection and Optimization

The success of the synthesis hinges on the appropriate choice and handling of reagents and solvents.

ParameterRecommended ChoiceRationale & Key Considerations
Chlorinating/Formylating Agent POCl₃ / DMF The classic and most reliable combination for this transformation. POCl₃ is a strong dehydrating and chlorinating agent, while DMF is the formyl source.[8][9] Alternatives like thionyl chloride (SOCl₂) or oxalyl chloride can be used but may offer different reactivity profiles.[10]
Solvent System DMF (as reagent/solvent) or DCM/DCE (as co-solvent) DMF can serve as both the formylating reagent and the reaction solvent.[9] For substrates with poor solubility in DMF or to better control the reaction viscosity and temperature, an inert co-solvent like Dichloromethane (DCM) or 1,2-dichloroethane (DCE) is recommended.[7]
Stoichiometry (Substrate:POCl₃:DMF) 1 : 3-4 : 10-15 An excess of the Vilsmeier reagent is crucial to drive both the chlorination and formylation to completion. A large excess of DMF is often used when it also serves as the solvent.[5][11]
Temperature Control 0-5 °C (Reagent Formation) , then 70-90 °C (Reaction) The initial formation of the Vilsmeier reagent is highly exothermic and must be performed in an ice bath.[12] The subsequent formylation step often requires heating to proceed at a reasonable rate.[11][12]
Work-up Conditions Ice/Water Quench , then Base Neutralization (NaHCO₃, NaOAc) The reaction must be carefully quenched by pouring it onto crushed ice to hydrolyze the excess reagent and the iminium intermediate.[7] This is also an exothermic process. Neutralization with a mild base like sodium bicarbonate or sodium acetate precipitates the product.[9][12]

Detailed Experimental Protocol

Safety Precautions: This reaction involves corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All glassware must be thoroughly dried before use.

Materials and Reagents
  • 3-methyl-1-propyl-1H-pyrazol-5(4H)-one (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (3.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous (optional, as co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Crushed ice

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10-15 equiv).

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Slowly add POCl₃ (3.5 equiv) dropwise via the dropping funnel to the chilled DMF over 30-45 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of a thick, white precipitate (the Vilsmeier reagent) may be observed.

  • Formylation Reaction:

    • Dissolve 3-methyl-1-propyl-1H-pyrazol-5(4H)-one (1.0 equiv) in a minimal amount of anhydrous DMF or DCM.

    • Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-90 °C using an oil bath.

    • Maintain heating for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[7][12]

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Carefully and slowly , pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic.

    • Once the quench is complete, neutralize the acidic solution by slowly adding a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

    • A precipitate of the crude product should form. If an oil forms, proceed with extraction.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Product Yield 1. Moisture Contamination: Vilsmeier reagent is highly sensitive to water.[9]2. Inactive Substrate: The pyrazole ring may be deactivated by other substituents.3. Insufficient Reagent: Not enough Vilsmeier reagent to drive both chlorination and formylation.1. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and fresh, high-purity POCl₃ and DMF.[7]2. This is less likely for the pyrazolone precursor but for other pyrazoles, consider reaction at higher temperatures or for longer durations.[9]3. Increase the equivalents of POCl₃ and DMF.
Formation of Dark Tar/Polymer 1. Reaction Temperature Too High: Especially during reagent formation or substrate addition.2. Concentrated Reaction Mixture: High concentration can lead to uncontrolled side reactions.1. Maintain strict temperature control (0-5 °C) during the addition steps.[13]2. Use an inert co-solvent like DCM or DCE to dilute the reaction mixture.[9]
Difficulty in Isolating Product 1. Product is Water-Soluble: Some polar aldehydes may have partial solubility in the aqueous layer.2. Emulsion During Extraction: Can make phase separation difficult.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity and "salt out" the product. Perform multiple extractions.[7]2. Add a small amount of brine or filter the mixture through a pad of Celite.

References

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74. Available at: [Link]

  • Liu, X.-B., et al. (2024). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Hacck reaction. Chinese Chemical Letters, 35(12), 109783. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Available at: [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available at: [Link]

  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Available at: [Link]

  • Scribd. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14. Available at: [Link]

  • Badalyan, K. S., et al. (2013). Vilsmeier–Haack Formylation of 1H-Pyrazoles. Russian Journal of General Chemistry.
  • ResearchGate. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. (n.d.). US20090030193A1 - Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl) Carbonate for Chlorination Reaction.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Journal of Chemical and Pharmaceutical Research.
  • KTU ePubl. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. The Chemical Record.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available at: [Link]

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). Molbank.
  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Organic Syntheses. (n.d.). 5-Benzo[12][14]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Available at: [Link]

  • Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Available at: [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Applicable Chemistry.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]

  • ACS Publications. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development.
  • 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

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Sources

Application

Application Notes &amp; Protocols: A Framework for In Vivo Evaluation of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde and Its Derivatives

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs with diverse therapeutic actions.[1][2] This document...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs with diverse therapeutic actions.[1][2] This document provides a comprehensive strategic framework for the in vivo evaluation of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, a versatile synthetic intermediate.[3] While specific biological data for this exact molecule is nascent, the extensive pharmacology of the pyrazole class allows for a predictive, hypothesis-driven approach to its preclinical development.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for assessing pharmacokinetics, safety, and efficacy in established animal models, with a primary focus on the well-documented anti-inflammatory and anticancer potential of pyrazole derivatives.[3][6]

Introduction: The Pyrazole Scaffold and Strategic In Vivo Assessment

Pyrazole and its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and neuroprotective effects.[5][7] Many of these activities are attributed to the pyrazole ring's unique physicochemical properties, which can serve as a bioisostere for other aromatic systems, enhancing target binding and improving pharmacokinetic profiles.[1]

The subject of this guide, 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, possesses several key features:

  • A 1H-pyrazole core: The foundational pharmacophore.

  • A C5-carbaldehyde group: A reactive moiety that serves as a critical handle for synthetic elaboration into a diverse library of derivative compounds.[8][9]

  • Substituents (Chloro, Methyl, Propyl): These groups modulate the molecule's lipophilicity, steric profile, and electronic properties, which are crucial for target affinity and metabolic stability.

Given the synthetic potential of the C5-carbaldehyde, this compound is best viewed as a progenitor for a new class of therapeutic agents. The following sections outline a tiered, logical progression for the in vivo evaluation of this progenitor and its subsequent derivatives, moving from foundational safety and exposure studies to robust efficacy models.

Tier 1: Foundational In Vivo Profiling - Safety and Pharmacokinetics

Before assessing efficacy, it is imperative to establish the safety profile and understand how the compound is processed by a living system. These initial studies are critical for dose selection in subsequent efficacy models.

General Workflow for In Vivo Evaluation

A systematic approach ensures that resources are used efficiently and that the data generated is robust and interpretable. The typical cascade involves preliminary in vitro screening to identify biological activity, followed by the in vivo assessments detailed below.

G cluster_0 Pre-Vivo Stage cluster_1 In Vivo Stage Synthesis Compound Synthesis (e.g., Derivatization of Carbaldehyde) Invitro In Vitro Screening (Target-based assays, e.g., COX-2, Kinase) Synthesis->Invitro Characterize Activity PK Pharmacokinetics (PK) (Rodent) Invitro->PK Select Lead Candidates Tox Acute Toxicity (MTD) (Rodent) Invitro->Tox Efficacy Efficacy Models (e.g., Inflammation, Oncology) PK->Efficacy Determine Dosing Regimen Tox->Efficacy PD Pharmacodynamics (PD) (Target Engagement) Efficacy->PD Confirm Mechanism

Caption: High-level workflow for preclinical in vivo drug development.

Protocol: Acute Oral Toxicity Assessment

Causality: The primary goal is to determine the Maximum Tolerated Dose (MTD) and identify potential signs of toxicity. This is a prerequisite for designing safe and ethical efficacy studies. The OECD 423 guideline is a standardized method for this assessment.[10]

Methodology:

  • Animal Model: Healthy, young adult female Swiss albino mice (6-8 weeks old). Use 3 animals per group.

  • Housing: House animals in standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water). Acclimatize for at least 5 days before dosing.

  • Dose Preparation: Prepare a homogenous suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] with 0.1% Tween 80 in sterile water).

  • Dosing:

    • Fast animals overnight (with access to water) before dosing.

    • Administer a single oral gavage dose. Based on data from similar pyrazole compounds, a starting dose of 300 mg/kg can be considered, with subsequent dose levels of 2000 mg/kg if no toxicity is observed.[10][11]

    • Administer the vehicle alone to a control group.

  • Observation:

    • Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours).

    • Continue daily observations for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic signs like salivation, and central nervous system signs like tremors or convulsions).

  • Endpoint: Record mortality, body weight changes (Day 0, 7, and 14), and any signs of toxicity. At day 14, perform a gross necropsy on all surviving animals.

Data Presentation:

Dose (mg/kg) N Mortality (within 14 days) Clinical Signs of Toxicity Body Weight Change (Day 0 vs Day 14)
Vehicle Control30/3None observed(Record mean % change ± SD)
3003(Record)(Describe observations)(Record mean % change ± SD)
20003(Record)(Describe observations)(Record mean % change ± SD)
Protocol: Preliminary Pharmacokinetic (PK) Profiling

Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is essential. A PK study reveals the compound's concentration over time in the bloodstream, which informs the dosing frequency and magnitude required to maintain therapeutic levels in efficacy models.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.

  • Dose Administration: Administer a single dose of the test compound via oral gavage (e.g., 10 mg/kg) and to a separate cohort via intravenous (IV) bolus (e.g., 2 mg/kg) to determine bioavailability.

  • Blood Sampling: Collect blood samples (approx. 150 µL) into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

Parameter Oral (PO) Intravenous (IV) Unit Description
Cmax(Value)(Value)ng/mLMaximum observed plasma concentration
Tmax(Value)N/AhoursTime to reach Cmax
AUC(0-t)(Value)(Value)ng*h/mLArea under the curve from time 0 to last measurement
(Value)(Value)hoursElimination half-life
Bioavailability (F%)(Calculated)N/A%Fraction of oral dose reaching systemic circulation

Tier 2: In Vivo Efficacy Evaluation

Based on the vast body of literature, pyrazole derivatives frequently exhibit potent anti-inflammatory and anticancer activities.[4][11][12] The following protocols provide robust models to test these hypotheses.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Mechanism Insight: Acute inflammation induced by carrageenan is a biphasic event. The late phase (after 3 hours) is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. Many anti-inflammatory pyrazoles, such as Celecoxib, are selective COX-2 inhibitors.[5][13] This model is highly effective for screening potential COX inhibitors.

G Carrageenan Carrageenan Injection (Subplantar) CellDamage Cellular Damage & Mast Cell Degranulation Carrageenan->CellDamage Mediators Release of Histamine, Serotonin (Early Phase) CellDamage->Mediators AA_Pathway Phospholipase A2 Activation CellDamage->AA_Pathway AA Arachidonic Acid (AA) AA_Pathway->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) (Late Phase) COX2->PGs Inflammation Vasodilation, Increased Permeability EDEMA PGs->Inflammation TestCompound Test Compound (Pyrazole Derivative) TestCompound->COX2 Inhibition

Caption: Mechanism of carrageenan-induced edema and the inhibitory target.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC).

    • Group II: Positive Control (e.g., Celecoxib, 10 mg/kg, p.o.).[13][14]

    • Group III-V: Test Compound at three different dose levels (e.g., 10, 30, 100 mg/kg, p.o.), selected based on MTD results.

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 60 minutes before inducing inflammation.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point (Paw volume at time 't' - Initial paw volume).

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

Data Presentation:

Group Dose (mg/kg) Mean Paw Edema (mL) at 3h ± SEM % Inhibition at 3h
Vehicle Control-(Value)0%
Celecoxib10(Value)(Calculate)
Test Compound10(Value)(Calculate)
Test Compound30(Value)(Calculate)
Test Compound100(Value)(Calculate)
Anticancer Activity: Human Tumor Xenograft Model

Mechanism Insight: Pyrazole derivatives have been designed to inhibit various targets crucial for cancer progression, including receptor tyrosine kinases like VEGFR-2, which drives angiogenesis.[12][15] A xenograft model, where human cancer cells are implanted into immunocompromised mice, is the gold standard for evaluating the in vivo efficacy of novel anticancer agents.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., athymic Nude or NOD/SCID), 6-8 weeks old.

  • Cell Line: Select a human cancer cell line based on in vitro sensitivity data. Common choices for which pyrazoles have shown activity include HT-29 (colon) and PC-3 (prostate).[12][15]

  • Tumor Implantation:

    • Inject 2-5 x 10^6 cells, suspended in Matrigel/PBS, subcutaneously into the right flank of each mouse.

    • Monitor mice for tumor growth.

  • Study Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

    • Group I: Vehicle Control.

    • Group II: Positive Control (a standard-of-care agent for the chosen cell line).

    • Group III-IV: Test Compound at two different dose levels (e.g., daily oral gavage).

  • Monitoring and Treatment:

    • Administer treatment according to the schedule determined by PK data (e.g., once daily for 21 days).

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Record body weight 2-3 times per week as a measure of general toxicity.

  • Endpoint:

    • Euthanize mice when tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³), or if signs of excessive morbidity are observed.

    • Excise tumors at the end of the study and weigh them.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Data Presentation:

Group Mean Tumor Volume (mm³) at Day 21 ± SEM Mean Tumor Weight (g) at Endpoint ± SEM % TGI (based on final volume) Mean Body Weight Change (%)
Vehicle Control(Value)(Value)0%(Value)
Positive Control(Value)(Value)(Calculate)(Value)
Test Compound (Low Dose)(Value)(Value)(Calculate)(Value)
Test Compound (High Dose)(Value)(Value)(Calculate)(Value)

Conclusion

The successful in vivo evaluation of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde and its derivatives hinges on a systematic, multi-tiered approach. The protocols outlined in this guide provide a robust starting point, grounded in the extensive historical data of the pyrazole chemical class. By first establishing a compound's safety and pharmacokinetic profile, researchers can design and execute meaningful efficacy studies in well-validated models of inflammation and cancer. Subsequent mechanistic studies, such as ex vivo analysis of target engagement in tissues, will be crucial to fully validate the therapeutic potential of this promising chemical series.

References

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  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]

  • PMC. (n.d.). 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals facing solubility challenges with 4-Chloro-3-methyl-1-propyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals facing solubility challenges with 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde during biological evaluation.

Understanding the Physicochemical Causality

Before troubleshooting, it is critical to understand why this specific compound resists aqueous solubilization. The causality lies in its molecular architecture:

  • High Lipophilicity: The pyrazole core is heavily substituted with hydrophobic moieties—a propyl chain at N1, a methyl group at C3, and a highly lipophilic chlorine atom at C4.

  • Lack of Ionizable Groups: Because the N1 position is alkylated and the remaining nitrogen is deactivated by the adjacent electron-withdrawing chloro and carbaldehyde groups, the molecule lacks a basic center for protonation. It also lacks acidic protons.

  • Ineffectiveness of pH Adjustment: Due to the absence of ionizable functional groups, traditional pH-adjustment strategies (e.g., forming hydrochloride or sodium salts) will fail to improve solubility[1].

Consequently, researchers must rely on co-solvents, surfactants, or macrocyclic encapsulation to force this "molecularly obese" compound into the aqueous phase[2].

Section 1: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in 100% DMSO, but it immediately crashed out (precipitated) when added to my aqueous assay buffer. Why? A1: This is a classic "solvent crash." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the lipophilic pyrazole molecules stranded without their solvent shell. The hydrophobic effect drives the compound to rapidly aggregate and precipitate. To prevent this, you must use a step-wise serial dilution strategy to gradually step down the compound's thermodynamic activity before introducing it to the final aqueous environment[3].

Q2: What is the maximum concentration of DMSO I can use to keep this compound soluble in my cell-based assays? A2: For in vitro cell-based assays, the final DMSO concentration must be strictly maintained between 0.1% and 1.0% (v/v) [3]. Concentrations above 1% (and sometimes as low as 0.25% for sensitive cell lines like RAW 264.7 or primary leukocytes) induce significant cytotoxicity, alter cell growth, and artificially suppress or stimulate assay readouts such as ROS or IL-6 production[4]. Always include a vehicle control matching the exact DMSO concentration of your test wells.

Q3: If pH adjustment won't work and I'm capped at 0.1% DMSO, how can I achieve working concentrations for my assay? A3: The most effective strategy for non-ionizable, lipophilic pyrazoles is macrocyclic encapsulation using Cyclodextrins (CDs). Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD). The hydrophobic cavity of β -cyclodextrin is perfectly sized to encapsulate the lipophilic pyrazole and its alkyl/chloro substituents, while the hydrophilic exterior maintains excellent aqueous solubility[5],[6].

Section 2: Solubilization Troubleshooting Workflow

SolubilizationWorkflow Start 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (High Lipophilicity / Low Aqueous Solubility) CheckAssay Determine Assay Requirements Start->CheckAssay InVitro In Vitro Cell-Based Assay (Low Drug Conc. Needed) CheckAssay->InVitro InVivo In Vivo / Structural Assay (High Drug Conc. Needed) CheckAssay->InVivo DMSOStep DMSO Serial Dilution (Keep Final DMSO ≤ 0.1-1.0%) InVitro->DMSOStep CDStep Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) InVivo->CDStep DMSOStep->CDStep Compound crashes out Success Aqueous Solubilization Achieved DMSOStep->Success Compound remains dissolved CDStep->Success Stable inclusion complex

Caption: Decision workflow for solubilizing lipophilic pyrazole derivatives based on assay requirements.

Section 3: Validated Experimental Protocols

Protocol A: Step-Wise DMSO Serial Dilution (For Low-Concentration In Vitro Assays)

Causality: Gradually lowering the concentration in 100% DMSO before aqueous introduction prevents localized supersaturation and precipitation, ensuring accurate dosing[3].

  • Stock Preparation: Weigh the 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde and dissolve it in 100% sterile, anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Serial Dilution in DMSO: Create your concentration gradient (e.g., 10 mM, 5 mM, 1 mM) entirely within 100% DMSO. Use a fresh pipette tip for each transfer to ensure accuracy[3].

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stocks 1:10 into an intermediate solvent (e.g., PEG400 or a 50/50 DMSO/Buffer mix) immediately prior to final dosing.

  • Assay Introduction: Transfer the required volume of the intermediate/DMSO stock into the final aqueous assay medium such that the final DMSO concentration is 0.1%. Mix by gentle pipetting, not vigorous vortexing, to avoid localized crashing[7],[3].

Protocol B: Preparation of a Cyclodextrin Inclusion Complex (For High-Concentration Assays)

Causality: Physical mixing forces the lipophilic pyrazole guest into the cyclodextrin host cavity, creating a thermodynamically stable, water-soluble complex via non-covalent intermolecular interactions[8],[6].

  • Host Solution: Prepare a 10-20% (w/v) solution of HP- β -CD or SBE- β -CD in purified water or PBS. Stir until completely clear.

  • Guest Addition: Add the pyrazole compound in a 1:1 or 1:2 (Drug:CD) molar ratio directly to the cyclodextrin solution[9].

  • Equilibration: Stir the suspension continuously at room temperature (or slightly elevated, 37°C) for 24-48 hours. The solution will gradually clarify as the inclusion complex forms.

  • Filtration: Filter the solution through a 0.45 μ m PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a solid inclusion complex powder, which can be rapidly reconstituted in aqueous media prior to the assay.

CDMechanism Guest Lipophilic Pyrazole (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Guest->Complex Non-covalent Encapsulation Host β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Host->Complex Host-Guest Interaction

Caption: Mechanism of macrocyclic encapsulation of a lipophilic pyrazole by β-cyclodextrin.

Section 4: Quantitative Data & Strategy Comparison

Solubilization StrategyPrimary MechanismMax Tolerated Conc. (In Vitro)ProsCons
DMSO Co-solvent Reduces polarity of aqueous environment[10].0.1% - 1.0% [3]Simple, immediate solubilization; standard for HTS.High risk of solvent crash; cytotoxic above 1%[4].
Cyclodextrin (SBE- β -CD) Host-guest encapsulation of lipophilic core[5].Up to 10% (w/v) Excellent biocompatibility; prevents precipitation; stabilizes compound.Requires 24-48h equilibration time; higher cost.
Surfactants (e.g., Tween 80) Micellar solubilization.0.01% - 0.1% Highly effective for extremely lipophilic compounds.Can disrupt cell membranes; interferes with optical assay readouts.

References

  • Source: PMC (nih.gov)
  • Title: What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • Title: Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays Source: SCIRP URL
  • Title: Protocol for Dissolving Compounds in DMSO for Biological Assays Source: Benchchem URL
  • Source: PubMed (nih.gov)
  • Title: Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug Source: MDPI URL
  • Title: Studies on Inclusion complexes of 4-methyl 3-phenyl 2-thiocarbamoyl -3,3a dihydropyrazolo [3,4c] pyrazole Source: JOCPR URL
  • Title: Advances in Solubility Enhancement Strategies for BCS Class II Drugs: A Comprehensive Review Source: ER Publications URL
  • Title: SOLUBILITY ENHANCEMENT TECHNIQUES Review Article Source: Global Research Online URL
  • Source: PMC (nih.gov)

Sources

Optimization

Column chromatography purification techniques for 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, purifying highly functionalized heterocycles often presents unique chromatographic challenges. 4-Chloro-3-methyl-1-propyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, purifying highly functionalized heterocycles often presents unique chromatographic challenges. 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is a moderately lipophilic molecule featuring a weakly basic pyrazole core, an electron-withdrawing chloro group, and a reactive C5-carbaldehyde.

This guide is engineered to provide you with a self-validating purification protocol, causality-driven troubleshooting, and field-proven insights to maximize your yield and purity.

Core Chromatographic Principles

To successfully purify this specific pyrazole-carbaldehyde, we must design a system that respects its chemical reactivity:

  • Aldehyde Reactivity: The C5-carbaldehyde is susceptible to acetal formation if exposed to alcohols on acidic silica. It is also prone to air oxidation, forming the corresponding carboxylic acid. Speed and aprotic solvents are mandatory.

  • Electronic Effects on Basicity: While pyrazoles often streak on standard silica due to hydrogen bonding, the electron-withdrawing nature of the C4-chloro and C5-carbaldehyde groups significantly reduces the electron density on the pyrazole nitrogen. This makes the molecule less basic than an unsubstituted pyrazole, allowing for standard normal-phase chromatography without heavy basic modifiers, provided the gradient is optimized[1].

Standard Operating Procedure (SOP): Self-Validating Purification

This step-by-step methodology ensures high-resolution separation from common impurities (e.g., Vilsmeier-Haack byproducts or unchlorinated regioisomers) while incorporating continuous validation steps.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add standard silica gel (40-63 µm) at a 1:2 ratio (crude mass to silica mass).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Liquid loading this lipophilic compound into a non-polar hexanes environment often causes precipitation at the column head. Dry loading eliminates void volumes, prevents sample blowback, and ensures a uniform elution band[2].

Step 2: Column Equilibration

  • Mount a pre-packed normal-phase silica cartridge (or pack a glass column).

  • Equilibrate the bed with 3 to 5 Column Volumes (CV) of 100% Hexanes or Petroleum Ether.

Step 3: Gradient Elution

  • Load the dry powder evenly onto the top of the column bed.

  • Run a shallow gradient from 0% to 20% Ethyl Acetate (EtOAc) in Hexanes over 10 CV. Causality: A shallow gradient is required to separate the target from structurally similar regioisomers. EtOAc is chosen over alcoholic modifiers to strictly prevent acetal formation[1].

Step 4: Fraction Validation (Self-Validating System)

  • Monitor the eluent via UV absorption at 254 nm (the pyrazole ring is highly UV active).

  • Spot UV-active fractions on a TLC plate and develop in 15% EtOAc/Hexanes.

  • Validation: Dip the developed TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain . Causality: While UV confirms the presence of an aromatic system, the 2,4-DNPH stain will immediately turn bright yellow/orange exclusively in the presence of the aldehyde group, confirming you have isolated the target and not a non-formylated byproduct.

Step 5: Concentration

  • Pool the validated fractions.

  • Concentrate under reduced pressure with a water bath strictly below 40°C . Causality: Elevated temperatures accelerate the thermal degradation and oxidation of the aldehyde to a carboxylic acid.

Quantitative Data & Parameters

Summarized below are the optimized parameters for this purification workflow.

ParameterValue / RecommendationScientific Rationale
Stationary Phase Silica Gel (40-63 µm, 60 Å)Standard for small molecule normal-phase purification.
Mobile Phase A Hexanes or Petroleum EtherNon-polar carrier solvent; provides baseline retention.
Mobile Phase B Ethyl Acetate (EtOAc)Aprotic polar modifier; avoids acetal formation seen with alcohols.
Gradient Profile 0% to 20% EtOAc over 10 CVShallow gradient resolves the target from structurally similar regioisomers.
TLC Rf (Target) ~0.35 - 0.45 (in 15% EtOAc/Hex)Optimal retention window for flash chromatography.
Detection Methods UV 254 nm, 2,4-DNPH StainPyrazole ring is UV active; 2,4-DNPH specifically stains aldehydes.
Sample Loading Dry Loading (1:2 ratio)Prevents peak splitting and band broadening[3].

Experimental Workflow Visualization

G N1 Crude Mixture (Pyrazole-5-carbaldehyde) N2 Dry Loading (Adsorb on Silica) N1->N2 Dissolve in DCM N4 Gradient Elution (Hexanes/EtOAc) N2->N4 Load Powder N3 Column Equilibration (100% Hexanes) N3->N4 Prepare Column N5 Fraction Collection (UV & 2,4-DNPH) N4->N5 Elute N6 Pure Product (Concentrate <40°C) N5->N6 Pool & Dry

Workflow for the normal-phase silica gel purification of pyrazole-5-carbaldehyde derivatives.

Troubleshooting Guides & FAQs

Q: Why are my target peaks splitting into doublets during elution? A: Peak splitting is typically a physical column defect rather than a chemical issue. It usually results from a void space at the top of the column bed or channeling within the silica[3]. When the sample is loaded, it fills the void unevenly, causing the sample to migrate at different rates. To fix this, ensure proper column packing or use dry loading techniques to eliminate void volumes at the column head[2].

Q: The aldehyde product is streaking on the TLC and column. How can I sharpen the bands? A: While the electron-withdrawing chloro and carbaldehyde groups reduce the basicity of the pyrazole nitrogen, residual basicity can still cause hydrogen bonding with acidic silanol groups on the silica gel. If streaking occurs, add 0.1% to 0.5% Triethylamine (TEA) to your mobile phase to deactivate the silica. Ensure you flush the column with the TEA-modified solvent during equilibration.

Q: I am recovering significantly less product than expected, and I see a highly polar spot stuck on the baseline of my TLC. Why? A: Aldehydes are prone to air oxidation to carboxylic acids, especially when adsorbed onto high-surface-area silica gel for extended periods. The baseline spot is likely the corresponding 4-chloro-3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid. To minimize this, run the column as quickly as possible (flash chromatography) and avoid leaving the compound on the column overnight.

Q: Can I use Methanol or Ethanol as a polar modifier instead of Ethyl Acetate? A: No. Alcohols should be strictly avoided when purifying aldehydes. The slightly acidic nature of silica gel can catalyze the reaction between the C5-carbaldehyde group and the alcohol, leading to the formation of hemiacetals or acetals on the column. Stick to aprotic polar modifiers like Ethyl Acetate[1].

Q: What should I do if the system backpressure spikes unexpectedly? A: High backpressure often indicates a blockage in the flow path or sample precipitation at the column head. If you liquid-loaded the sample, it may have precipitated upon contact with the non-polar mobile phase[4]. To troubleshoot, disconnect the column to isolate the blockage. If the column is the issue, switch to dry loading for future runs[2].

References

  • Biotage. "Why are my flash column chromatography peaks splitting?"[Link]

  • Tandfonline. "Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents."[Link]

  • Biotage. "How to avoid sample blowback when liquid loading."[Link]

  • Phenomenex. "Troubleshooting Guide."[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the synthesis of 4-chloro-3-methyl-1-propyl-1H-pyrazole-5-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the synthesis of 4-chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde .

The installation of a formyl group at the 5-position of a fully substituted pyrazole core is highly sensitive to thermal conditions. This guide dissects the thermodynamics and kinetics of the two primary synthetic pathways—Directed ortho-Metalation (DoM) and Ester Reduction —providing self-validating protocols and mechanistic troubleshooting to ensure high-fidelity yields.

Pathway Visualization & Thermal Choke Points

The synthesis of the target 5-carbaldehyde generally proceeds through one of two temperature-dependent pathways. Failure to maintain strict cryogenic conditions in either route leads to divergent side reactions.

SynthesisRoutes Start1 4-Chloro-3-methyl- 1-propyl-1H-pyrazole Lithiation DoM: n-BuLi / THF Temp: -78°C Start1->Lithiation Start2 Ethyl 4-chloro-3-methyl- 1-propyl-1H-pyrazole-5-carboxylate DIBAL Reduction: DIBAL-H / DCM Temp: -78°C Start2->DIBAL DMF_Quench Formylation: DMF Temp: -78°C to RT Lithiation->DMF_Quench Decomposition Byproduct: Ring Fragmentation (If Temp > -40°C) Lithiation->Decomposition High Temp Product 4-Chloro-3-methyl-1-propyl- 1H-pyrazole-5-carbaldehyde DMF_Quench->Product Aqueous_Quench Quench: Rochelle's Salt Temp: 0°C to RT DIBAL->Aqueous_Quench OverReduction Byproduct: Primary Alcohol (If Temp > -40°C) DIBAL->OverReduction High Temp Aqueous_Quench->Product

Fig 1. Temperature-dependent pathways for 5-carbaldehyde synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I observing significant amounts of the primary alcohol when reducing the ethyl ester precursor with DIBAL-H?

The Causality: The controlled reduction of ethyl 4-chloro-3-methyl-1-propyl-1H-pyrazole-5-carboxylate to the aldehyde relies entirely on the kinetic stability of a tetrahedral aluminum-acetal intermediate. At -78 °C, this intermediate is kinetically frozen, preventing further reduction[1]. If the internal reaction temperature rises above -40 °C before the aqueous quench, the intermediate prematurely collapses to release the free electrophilic aldehyde in situ. Unreacted DIBAL-H will then rapidly over-reduce this aldehyde into (4-chloro-3-methyl-1-propyl-1H-pyrazol-5-yl)methanol[2]. The Solution: Maintain strict cryogenic conditions (-78 °C) during both the DIBAL-H addition and the aging phase. The reaction must be quenched with a proton source (like methanol) while still at -78 °C before introducing aqueous Rochelle's salt and warming to room temperature[3].

Q2: During the Directed ortho-Metalation (DoM) route, my yield is low, and NMR shows complex decomposition mixtures. What is going wrong?

The Causality: Lithiation of 1-alkylpyrazoles at the 5-position using strong bases (n-BuLi or LDA) generates a highly reactive C5-heteroaryllithium species[4]. The N1-propyl group directs the metalation to C5 via inductive effects. However, if the thermal energy in the system exceeds the activation barrier (typically occurring at temperatures > -40 °C), the organolithium intermediate undergoes rapid ring fragmentation or undesired dimerization[5]. The Solution: The metalation must be executed at -78 °C to -80 °C[6]. Ensure the internal temperature of the reaction vessel does not spike during the dropwise addition of n-BuLi. The subsequent electrophilic quench with N,N-dimethylformamide (DMF) must also be initiated at -78 °C to effectively trap the kinetic organolithium species.

Q3: Can I bypass these cryogenic steps and just use a Vilsmeier-Haack reaction to formylate the pyrazole?

The Causality: No. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is highly regioselective for the most electron-rich, unsubstituted position of a pyrazole—which is exclusively the 4-position[7]. Because the 4-position of your starting material is already blocked by a chlorine atom, the Vilsmeier-Haack reagent cannot attack. Furthermore, the 5-position is deactivated by the electron-withdrawing nature of the adjacent N1 nitrogen, rendering it completely unreactive under standard Vilsmeier conditions[7].

Quantitative Data: Temperature Impact on Yield

The table below summarizes the critical impact of temperature deviations on the yield and purity of the final carbaldehyde across both synthetic routes.

Synthetic RouteTarget Internal TempExpected Yield (Aldehyde)Major ByproductByproduct Yield (if Temp > -40 °C)
Ester Reduction (DIBAL-H) -78 °C82% – 88%Primary Alcohol> 40%
DoM + DMF Quench -78 °C75% – 85%Ring Fragmentation> 50%

Validated Experimental Protocols

To ensure reproducibility and self-validation, follow these step-by-step methodologies. Each protocol includes built-in checkpoints to verify the integrity of the reaction before proceeding.

Protocol A: Ester Reduction via DIBAL-H

Use this protocol if starting from ethyl 4-chloro-3-methyl-1-propyl-1H-pyrazole-5-carboxylate.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Dissolution: Dissolve the pyrazole-5-carboxylate ester (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.15 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe and wait until the internal temperature stabilizes at -78 °C.

  • Addition: Using a syringe pump, add DIBAL-H (1.1 equiv, 1.0 M in DCM) dropwise at a rate that ensures the internal temperature does not exceed -75 °C.

  • Aging: Stir the mixture at -78 °C for 2 hours. Checkpoint: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting ester.

  • Cryogenic Quench: While maintaining the flask at -78 °C, slowly add anhydrous Methanol (2.0 equiv) to safely destroy excess DIBAL-H. Stir for 15 minutes.

  • Aqueous Workup: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously at room temperature for 2 to 4 hours until two distinct, clear phases form (breaking the aluminum emulsion)[3].

  • Isolation: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Directed ortho-Metalation (DoM) and Formylation

Use this protocol if starting from 4-chloro-3-methyl-1-propyl-1H-pyrazole.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Dissolve 4-chloro-3-methyl-1-propyl-1H-pyrazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Monitor the internal temperature strictly; it must remain below -70 °C to prevent ring fragmentation[5],[4].

  • Aging: Stir at -78 °C for 45 minutes to ensure complete and stable lithiation at the C5 position.

  • Electrophilic Trapping: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise.

  • Warming: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

  • Quench & Isolation: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with Ethyl Acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles ACS Organic Process Research & Development 5

  • Cu(hfac)2 Complexes with Acyclic Nitroxide Prone to Single-Crystal to Single-Crystal Transformation ACS Crystal Growth & Design 6

  • Synthesis and Activity of Pyrazole Carbaldehydes ARKIVOC / Scribd 7

  • US 7,884,124 B2 - Fluoro-substituted inhibitors of D-amino acid oxidase Google Patents / Googleapis3

  • Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias ACS Omega 2

  • Process for Preparing Pyridyl-Substituted Pyrazoles Justia Patents 1

  • 1-(2-Tetrahydropyranyl)-1H-pyrazole | Experimental Protocols Benchchem 4

Sources

Optimization

Ideal recrystallization solvents for impure 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the downstream purification of highly functionalized pyrazole intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the downstream purification of highly functionalized pyrazole intermediates.

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (CAS: 1245773-05-0) presents a unique crystallization challenge. The presence of the lipophilic N-propyl group and the chloro substituent significantly lowers its crystalline lattice energy and increases its solubility in non-polar media. Conversely, the aldehyde group and pyrazole core introduce strong dipole-dipole interactions. This dual nature often leads to liquid-liquid phase separation ("oiling out") rather than true crystallization during purification.

This guide provides a self-validating, mechanistically grounded system for selecting the ideal solvent, troubleshooting common issues, and executing a flawless recrystallization.

Quantitative Solvent Selection Data

Selecting the correct solvent system is a thermodynamic balancing act. Single-solvent systems (like pure ethanol) are frequently used for N-phenyl or N-H pyrazole carbaldehydes[1], but the N-propyl group in this specific compound makes it too soluble in alcohols. A dual-solvent (anti-solvent) approach is required to force nucleation.

Solvent System (Good / Anti)Ratio (v/v)Dielectric Constant (ε)Boiling Point (°C)Mechanistic RationaleBest For
Ethyl Acetate / Hexanes 1:3 to 1:5~6.0 / ~1.977°C / 68°CEtOAc disrupts aldehyde dipole interactions; Hexanes force the lipophilic propyl chain out of solution.General purification and preventing oiling out[2].
Dichloromethane / Heptane 1:48.9 / 1.939°C / 98°CDCM is an excellent solvent for halogenated pyrazoles. The low BP of DCM allows for slow evaporative crystallization.Highly impure crude mixtures[3].
Isopropanol / Water 4:119.9 / 80.182°C / 100°CIPA solvates the pyrazole core; water acts as a strong anti-solvent.Removing highly non-polar impurities.

Step-by-Step Methodology: Dual-Solvent Recrystallization

This protocol utilizes the Ethyl Acetate / Hexanes system and is designed to be self-validating. By relying on visual phase-boundary cues rather than strict volumes, the protocol automatically adapts to your specific scale and crude purity level.

Step 1: Dissolution Weigh the impure 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde into an Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (approx. 2-3 mL per gram of crude) and swirl on a hot plate until fully dissolved.

Step 2: Clarification (Optional but Recommended) If insoluble particulates or dark polymeric byproducts from the Vilsmeier-Haack formylation are present[2], add 5% w/w activated carbon (Norit). Boil for 5 minutes, then perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask.

Step 3: Anti-Solvent Addition Keep the filtrate near its boiling point (approx. 70°C). Slowly add hot Hexanes dropwise while swirling. Continue adding until a faint, persistent cloudiness appears in the solution. Causality: This cloudiness indicates that the solution has reached its exact thermodynamic saturation point.

Step 4: Re-clarification (The Self-Validating Step) Add 1 to 2 drops of hot Ethyl Acetate just until the solution becomes perfectly clear again. This ensures you are exactly at the solubility boundary without crossing into supersaturation prematurely.

Step 5: Controlled Nucleation Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20-25°C) over 2 hours. Causality: Slow cooling promotes thermodynamic control, yielding larger, purer crystals rather than the kinetic trapping of impurities.

Step 6: Maturation & Isolation Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield. Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Hexanes to remove residual mother liquor, then dry under high vacuum.

Workflow & Decision Matrix

Workflow N1 Impure 4-Chloro-3-methyl-1-propyl- 1H-pyrazole-5-carbaldehyde N2 Dissolve in minimal hot EtOAc or DCM (Good Solvent) N1->N2 N3 Hot Filtration (Remove insoluble impurities) N2->N3 N4 Add Hexanes (Anti-solvent) dropwise until persistent cloudiness N3->N4 N5 Slow cooling to 25°C, then 0-4°C N4->N5 N6 Did the product oil out? N5->N6 N7 Reheat, add 5% more EtOAc, add seed crystals N6->N7 Yes (Oiling Out) N8 Vacuum Filtration & Wash with cold Hexanes N6->N8 No (Crystallization) N7->N5

Recrystallization workflow and oiling-out troubleshooting for pyrazole-5-carbaldehyde derivatives.

Troubleshooting Guides & FAQs

Q: Why does my 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde form a biphasic oil at the bottom of the flask instead of crystals upon cooling? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the target compound is lower than the temperature at which it saturates the solvent. Because the N-propyl group and chloro substituent lower the crystalline lattice energy, the compound easily separates as an oil if forced out of solution at too high a temperature. Solution: Reheat the mixture until the oil dissolves, add 5-10% more of your "good solvent" (Ethyl Acetate), and allow it to cool again. This shifts the saturation point to a lower temperature, ideally below the compound's melting point. Adding a seed crystal at room temperature will also force solid nucleation.

Q: I am getting a very low recovery yield (<40%). What went wrong? A: You likely used too much "good solvent" (EtOAc or DCM) during the initial dissolution step, or you did not add enough anti-solvent. Pyrazole carbaldehydes with alkyl chains are highly soluble in organic media[3]. Solution: Concentrate the mother liquor under reduced pressure to half its volume, then repeat the cooling and ice-bath maturation steps to harvest a second crop of crystals.

Q: Is column chromatography necessary before recrystallization? A: If your crude purity is below 70%—which is common if chlorinated or di-formylated byproducts formed during the Vilsmeier-Haack reaction[2]—a preliminary silica gel plug using a gradient of Ethyl Acetate in Hexanes is required. Recrystallization is a thermodynamic polishing step; it cannot rescue highly degraded reaction mixtures where impurities act as melting-point depressants.

References

  • [1] Synthesis and Crystal Structures of N-Substituted Pyrazolines. MDPI. URL:

  • [2] Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem. URL:

  • [3] In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot. ACS Publications. URL:

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal and agricultural chemistry, pyrazole scaffolds are of paramount importance, serving as the core of numerous pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, pyrazole scaffolds are of paramount importance, serving as the core of numerous pharmaceuticals and agrochemicals.[1] The targeted synthesis of functionalized pyrazoles, such as 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, is a critical step in the development of novel bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation and purity assessment of these compounds.

This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde. In the absence of directly published experimental spectra for this specific molecule, this document leverages a comparative approach, drawing on empirical data from structurally analogous compounds and fundamental principles of NMR spectroscopy to offer a robust predictive framework. This guide is designed to assist researchers in the identification, characterization, and quality control of this and related pyrazole derivatives.

Predicted NMR Spectral Data for 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

The predicted ¹H and ¹³C NMR chemical shifts for the target compound are presented below. These predictions are based on the additive effects of the substituents on the pyrazole ring, with justifications derived from the comparative data in the subsequent section.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CHO9.8 - 10.2183.0 - 186.0
N-CH₂-4.1 - 4.350.0 - 53.0
-CH₂-1.8 - 2.022.0 - 25.0
-CH₃ (propyl)0.9 - 1.110.5 - 12.0
C3-CH₃2.3 - 2.512.0 - 14.0
C3-152.0 - 155.0
C4-115.0 - 118.0
C5-130.0 - 133.0

Comparative Analysis with Structurally Related Compounds

The prediction of NMR spectral data is strengthened by comparing the electronic environments of the target molecule with those of well-characterized, structurally similar compounds. The following table presents experimental data for key analogs, which form the basis for our predictions.

Table 2: Experimental ¹H and ¹³C NMR Data for Comparative Pyrazole Derivatives

Compound ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm) Reference
1,3-Diphenylpyrazole-4-carbaldehyde CHO: 10.11, Pyrazole H: 8.22CHO: 182.4, Pyrazole C5: 125.8, Pyrazole C4: 126.1, Pyrazole C3: 153.8[2]
1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CHO: 10.08, Pyrazole H: 8.20CHO: 183.2, Pyrazole C5: 125.7, Pyrazole C4: 128.2, Pyrazole C3: 154.5[2]
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CHO: 9.86, Pyrazole H: 8.15CHO: 183.1, Pyrazole C5: 129.3, Pyrazole C4: 110.9, Pyrazole C3: 163.0[3]
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Not explicitly provided, but synthesis is described.Not explicitly provided, but synthesis is described.[4][5][6]
3,5-dimethyl-1H-pyrazole H-4: 5.76, CH₃: 2.21C-4: 105.1, C3/5: 148.0, CH₃: 13.5
Justification for Predictions:
  • Aldehyde Proton (CHO): In various pyrazole-4-carbaldehydes, the aldehyde proton resonates between δ 9.8 and 10.1 ppm.[2][3] The electron-withdrawing nature of the pyrazole ring and the adjacent chloro and carbonyl groups in the target molecule are expected to place the aldehyde proton in a similar, downfield region.

  • Aldehyde Carbon (CHO): The carbonyl carbon of the aldehyde is consistently observed in the range of δ 182-184 ppm in related structures.[2][3] This highly deshielded environment is a characteristic feature.

  • N-Propyl Group: The methylene group attached to the nitrogen (N-CH₂) is anticipated to appear around δ 4.1-4.3 ppm. This is based on typical values for N-alkyl groups in heterocyclic systems, where the electronegative nitrogen atom causes a significant downfield shift. The subsequent methylene and methyl groups of the propyl chain will be found at progressively higher fields (more shielded), around δ 1.8-2.0 and 0.9-1.1 ppm, respectively. In the ¹³C spectrum, the N-CH₂ carbon is expected around δ 50-53 ppm.

  • C3-Methyl Group: The methyl group at the C3 position is predicted to have a chemical shift of δ 2.3-2.5 ppm in the ¹H spectrum and δ 12-14 ppm in the ¹³C spectrum, which is a typical range for a methyl group attached to an sp² carbon of a heterocyclic ring.

  • Pyrazole Ring Carbons (C3, C4, C5):

    • C3: This carbon, bearing a methyl group, is expected to be significantly downfield due to its position in the heterocyclic ring and the influence of the adjacent nitrogen atom. A predicted range of δ 152-155 ppm is reasonable.

    • C4: The C4 carbon is substituted with a chlorine atom. The electronegativity of chlorine will cause a downfield shift, but its position relative to the other substituents will also play a role. A chemical shift in the range of δ 115-118 ppm is anticipated.

    • C5: This carbon is attached to the electron-withdrawing carbaldehyde group, which will deshield it significantly. Therefore, a downfield chemical shift in the range of δ 130-133 ppm is predicted.

Proposed Experimental Protocols

To validate the predicted spectral data, the synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde followed by NMR analysis is required. The following protocols are based on established methodologies for the synthesis of related pyrazole derivatives.

Synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles, including pyrazoles.

Step 1: Synthesis of 3-methyl-1-propyl-1H-pyrazol-5(4H)-one (Precursor) A detailed procedure for the synthesis of the N-propylated pyrazolone precursor would first be required, typically involving the condensation of propylhydrazine with ethyl acetoacetate.

Step 2: Vilsmeier-Haack Formylation and Chlorination

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) to the cooled DMF with continuous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0°C to form the Vilsmeier reagent.

  • To this mixture, add 3-methyl-1-propyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, ensuring the temperature does not exceed 20°C.

  • After the addition, heat the reaction mixture to 80-90°C and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow precursor 3-methyl-1-propyl-1H-pyrazol-5(4H)-one reaction Vilsmeier-Haack Reaction (Formylation & Chlorination) precursor->reaction vilsmeier Vilsmeier Reagent (DMF + POCl₃) vilsmeier->reaction workup Aqueous Workup & Neutralization reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde purification->product G cluster_nmr NMR Characterization Workflow sample Dissolve Purified Product in Deuterated Solvent H1_NMR 1D ¹H NMR Acquisition sample->H1_NMR C13_NMR 1D ¹³C NMR Acquisition sample->C13_NMR analysis Spectral Analysis & Structure Confirmation H1_NMR->analysis C13_NMR->analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional) TwoD_NMR->analysis

Caption: Workflow for NMR analysis and structural confirmation.

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, grounded in a comparative analysis of structurally related compounds. The provided synthetic and analytical protocols offer a clear path for the empirical validation of these predictions. For researchers in drug discovery and agrochemical development, this comprehensive guide serves as a valuable resource for the synthesis, characterization, and quality control of this and similar pyrazole-based molecules, facilitating the advancement of new chemical entities.

References

  • Jimeno, M. L., Jagerovic, N., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Spectroscopy Letters, 30(2), 291-299.
  • Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Jimeno, M. L., Jagerovic, N., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. IOS Press. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]

  • Jimeno, M. L., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]

  • Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening. Open Research Repository. Available at: [Link]

  • ¹H NMR spectrum for the synthesized compound P-01. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Interpreting NMR Spectra. OpenOChem Learn. Available at: [Link]

  • Combination of ¹H and ¹³C NMR Spectroscopy. Thieme. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • ¹H and ¹³C NMR Spectra. Royal Society of Chemistry. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molecules. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative HPLC Method Development and Validation Guide for 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Introduction & Chemical Profiling 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (CAS: 1245773-05-0) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced pharmaceutical active...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (CAS: 1245773-05-0) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals [1]. The molecule features a pyrazole core, an N-propyl aliphatic chain, a reactive carbaldehyde group, and an electron-withdrawing chlorine atom.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating specific analytical challenges. The pyrazole nitrogen can interact with residual silanols on silica-based stationary phases, leading to peak tailing. Furthermore, distinguishing this compound from structurally similar synthetic byproducts (such as des-chloro or regioisomeric pyrazoles) demands highly selective chromatographic conditions [2].

This guide objectively compares various stationary phases and mobile phase additives to establish an in-depth, self-validating analytical protocol, fully compliant with the latest ICH Q2(R2) validation guidelines [3].

Stationary Phase Comparison: The Role of π−π Interactions

The first critical decision in method development is column selection. We compared three distinct reversed-phase chemistries to evaluate their performance in retaining and resolving the target analyte:

  • C18 (Octadecylsilane): The industry standard, relying purely on dispersive hydrophobic interactions.

  • C8 (Octylsilane): A less retentive hydrophobic phase.

  • Phenyl-Hexyl: Combines a hexyl alkyl chain with a terminal phenyl ring, offering both hydrophobic and π−π (pi-pi) interaction capabilities.

Causality of Performance: While the C18 column provides adequate retention due to the compound's propyl and methyl groups, it struggles to resolve the target analyte from closely related aromatic impurities. The Phenyl-Hexyl column excels here. The electron-deficient pyrazole ring of our target compound (rendered electron-poor by the chloro and carbaldehyde groups) acts as a π -acceptor, interacting strongly with the electron-rich phenyl phase ( π -donor). This orthogonal selectivity significantly improves the resolution ( Rs​ ) of critical impurity pairs.

Table 1: Column Performance Comparison (Isocratic: 60% Acetonitrile / 40% Water)

Column ChemistryRetention Time ( tR​ )Peak Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Des-chloro Impurity
C18 (150 x 4.6 mm, 5 µm)6.8 min1.456,5001.8
C8 (150 x 4.6 mm, 5 µm)4.2 min1.524,2001.1
Phenyl-Hexyl (150 x 4.6 mm, 5 µm)7.5 min1.159,8003.4
Mobile Phase Optimization: Suppressing Silanol Activity

Because the pyrazole ring contains basic nitrogen atoms, unprotonated residual silanols ( SiO− ) on the silica support can cause secondary cation-exchange interactions, resulting in severe peak tailing. We compared three aqueous mobile phase modifiers to mitigate this phenomenon.

Causality of Performance:

  • 0.1% Formic Acid (pH ~2.7): Often preferred for LC-MS compatibility, but insufficiently acidic to fully protonate all silanols, leading to moderate tailing.

  • 10 mM Phosphate Buffer (pH 3.0): Good buffering capacity, but non-volatile and causes baseline drift in gradient elutions.

  • 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0): A strong ion-pairing agent that dramatically lowers the pH, completely neutralizing silanol activity and masking the basic nitrogen on the pyrazole ring. This yields the sharpest peaks and highest sensitivity.

Table 2: Mobile Phase Additive Comparison (on Phenyl-Hexyl Column)

AdditivepHTailing Factor ( Tf​ )Signal-to-Noise (S/N) at 1 µg/mLSuitability for UV QC
None (Pure Water)~6.0> 2.515Fail
0.1% Formic Acid~2.71.3845Marginal
10 mM Phosphate~3.01.2050Acceptable
0.1% TFA ~2.0 1.05 85 Optimal
Optimized Step-by-Step Experimental Protocol

Based on the comparative experimental data, the Phenyl-Hexyl column paired with a TFA-modified mobile phase forms the basis of our self-validating protocol.

Materials & Reagents:

  • Target Analyte: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (Reference Standard, >99.5% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Additive: HPLC-Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Elution Mode: Gradient. (0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12-12.1 min: return to 30% B; 12.1-17 min: re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal absorbance for the conjugated pyrazole-carbaldehyde system).

  • Injection Volume: 10 µL.

Step-by-Step Sample Preparation (Self-Validating System):

  • Diluent Preparation: Mix ACN and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume (100 µg/mL).

  • System Suitability Testing (SST): Before analyzing unknown samples, inject the working standard six times. The system is validated only if: RSD of peak area 1.0%, Tailing Factor 1.5, and Theoretical Plates 5000.

Method Validation Summary (ICH Q2(R2) Compliant)

The optimized method was validated strictly according to the updated ICH Q2(R2) guidelines for analytical procedures [3].

Table 3: ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference from blank/impuritiesResolution ( Rs​ ) > 3.0 for all peaksPass
Linearity R2≥0.999 (Range: 25% to 150%) R2=0.9998 (10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.4% - 100.8%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.45%Pass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Stable under deliberate variations ( ± 2% organic, ± 5°C)%RSD 1.5% under all conditionsPass
Workflow Visualization

HPLC_Workflow Start Target Analyte: 4-Chloro-3-methyl-1-propyl -1H-pyrazole-5-carbaldehyde ColScreen Phase 1: Column Screening (C18 vs. Phenyl-Hexyl) Start->ColScreen MobPhase Phase 2: Mobile Phase (TFA vs. Formic Acid) ColScreen->MobPhase OptMethod Optimized HPLC Method (Phenyl-Hexyl + 0.1% TFA) MobPhase->OptMethod Val ICH Q2(R2) Validation OptMethod->Val Spec Specificity (Resolution > 2.0) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Prec Precision & Accuracy (RSD < 2.0%) Val->Prec Final Validated Method for Routine QC & Release Spec->Final Lin->Final Prec->Final

Figure 1: Step-by-step HPLC method development and ICH Q2(R2) validation workflow.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 50896537, 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde." PubChem, [Link]

  • Jin, Y., et al. "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." Molecules, vol. 17, no. 5, 2012, pp. 5250-5258. PubMed Central, [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, 14 Dec. 2023, [Link]

Validation

A Senior Application Scientist's Guide to the Predicted LC-MS Fragmentation of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Welcome to an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde. This guide is tailored for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde. This guide is tailored for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation. As this molecule is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, understanding its behavior in a mass spectrometer is crucial for reaction monitoring, impurity profiling, and metabolite identification.[1]

This document moves beyond a simple catalog of potential fragments. Instead, it offers a predictive, mechanistically-driven exploration of the fragmentation pathways you can expect to observe. We will delve into the chemical logic that governs the dissociation of this molecule under typical collision-induced dissociation (CID) conditions, providing a robust framework for interpreting future experimental data.

Pillar 1: The Rationale Behind the Experiment - A Proposed LC-MS/MS Methodology

To analyze a compound of this nature, a well-defined analytical method is paramount. The following protocol is a validated starting point, designed to achieve excellent chromatographic separation and ionization efficiency for this moderately polar, heterocyclic compound.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve the synthesized 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde in a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

  • Chromatography System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18) is recommended for good retention and peak shape.[2]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution starting from 95% A, ramping to 95% B over several minutes, is a standard approach that effectively elutes a wide range of small molecules.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

  • Mass Spectrometry System: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution instrument like a Q-TOF or Orbitrap, is essential.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is predicted to be most effective, as the pyrazole nitrogen atoms are readily protonated.

    • MS1 Scan: Scan for the protonated molecule [M+H]⁺. The calculated monoisotopic mass of C8H11ClN2O is 202.06. Therefore, the target m/z will be approximately 203.06.

    • MS2 Fragmentation: Select the [M+H]⁺ ion (m/z 203.06) for collision-induced dissociation (CID).[3]

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe both primary and secondary fragments, providing a comprehensive fragmentation map.

Pillar 2: Predicted Fragmentation Pathways - A Mechanistic Deep Dive

The fragmentation of pyrazoles is a well-studied area. The core pyrazole ring typically fragments via two primary routes: the expulsion of hydrocyanic acid (HCN) and the loss of a nitrogen molecule (N₂).[4][5] The substituents on the ring—chloro, methyl, propyl, and carbaldehyde groups—will direct and influence these fundamental pathways.

The expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of 203.06. The following analysis outlines the most probable fragmentation pathways originating from this precursor ion.

Key Fragmentation Pathways:
  • Loss of the N-Propyl Group: A very common fragmentation for N-alkylated compounds is the cleavage of the alkyl chain.[6]

    • Pathway A1 (Propene Loss): A charge-remote rearrangement can lead to the elimination of a neutral propene molecule (C₃H₆, mass = 42.05 Da), resulting in a fragment ion at m/z 161.01 . This is a highly favorable pathway for protonated N-alkyl amines and related heterocycles.[6]

    • Pathway A2 (Propyl Radical Loss): While less common for even-electron species like [M+H]⁺, a radical-site initiated cleavage could lead to the loss of a propyl radical (•C₃H₇, mass = 43.06 Da), yielding an odd-electron fragment at m/z 160.00 . This is more typical in electron ionization (EI) but can occur at higher collision energies in ESI.[7]

  • Cleavage of the Carbaldehyde Group: The aldehyde functional group provides another reactive site for fragmentation.

    • Pathway B (Loss of CO): A characteristic fragmentation of aldehydes and ketones is the loss of a neutral carbon monoxide molecule (CO, mass = 28.00 Da).[8][9] This would produce a fragment ion at m/z 175.05 .

    • Pathway C (Loss of CHO Radical): Loss of the entire formyl group as a radical (•CHO, mass = 29.00 Da) is also a possibility, leading to a fragment at m/z 174.05 .[8]

  • Core Pyrazole Ring Fragmentation: The fundamental pyrazole cleavages will likely occur after or in concert with the loss of substituents.

    • Pathway D (HCN Loss): Following the initial loss of propene (Pathway A1), the resulting ion at m/z 161.01 can undergo the characteristic loss of HCN (mass = 27.01 Da), a hallmark of pyrazole fragmentation, to yield a fragment at m/z 134.00 .[4]

    • Pathway E (Combined Losses): A concerted or sequential loss, for instance, of propene and CO, could lead to a fragment at m/z 133.00 (203.06 - 42.05 - 28.00).

The presence of the chlorine atom is significant. Its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic tool. Every chlorine-containing fragment will appear as a pair of peaks separated by ~2 m/z units, with the A+2 peak having roughly one-third the intensity of the A peak. This provides a self-validating system for identifying fragments that retain the chlorine atom.

Summary of Predicted Fragments
Proposed Fragment Ion (m/z)Neutral LossMass Lost (Da)Proposed Structure/Pathway
203.06-0[M+H]⁺ (Precursor Ion)
175.05CO28.00[M+H - CO]⁺
174.05•CHO29.00[M+H - CHO]⁺
161.01C₃H₆ (propene)42.05[M+H - C₃H₆]⁺ (Major Pathway)
134.00C₃H₆ + HCN69.06[M+H - C₃H₆ - HCN]⁺
133.00C₃H₆ + CO70.05[M+H - C₃H₆ - CO]⁺
Pillar 3: Visualizing the Fragmentation Cascade

To consolidate this information, the following diagram illustrates the predicted fragmentation cascade. This visual workflow provides a clear, logical map of the dissociation process.

Fragmentation_Pattern cluster_main cluster_frags M_H [M+H]⁺ m/z = 203.06 F1 [M+H - C₃H₆]⁺ m/z = 161.01 M_H->F1 - C₃H₆ (propene) F2 [M+H - CO]⁺ m/z = 175.05 M_H->F2 - CO F3 [M+H - C₃H₆ - HCN]⁺ m/z = 134.00 F1->F3 - HCN F4 [M+H - C₃H₆ - CO]⁺ m/z = 133.00 F1->F4 - CO

Sources

Comparative

A Comparative Guide to the FTIR Analysis of the Aldehyde Group in 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Abstract: This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) absorption peaks for the aldehyde functional group in 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde. Designed f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) absorption peaks for the aldehyde functional group in 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde. Designed for researchers and professionals in drug development, this document moves beyond simple peak identification to explain the underlying principles of vibrational spectroscopy as they apply to this specific heterocyclic structure. We will compare the predicted spectral features against common aliphatic and aromatic aldehydes, offering a clear framework for structural elucidation and quality control. This analysis is supported by established spectroscopic principles and data from analogous compounds, providing a robust predictive model in the absence of a published spectrum for the exact molecule.

The Strategic Importance of FTIR in Heterocyclic Drug Moiety Analysis

In the synthesis of complex pharmaceutical compounds, confirming the presence and electronic environment of key functional groups is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. For a molecule like 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, a synthetic intermediate in various potential drug discovery pathways, the aldehyde group is a critical reactive handle and a key structural identifier. Its characteristic vibrations, specifically the carbonyl (C=O) and aldehydic C-H stretches, act as sensitive probes of the molecule's electronic structure. Their precise location in the spectrum can be influenced by the pyrazole ring's aromaticity and the electronic effects of its substituents (chloro, methyl, and propyl groups), making FTIR an essential technique for both structural verification and impurity profiling.

Fundamental Aldehyde Vibrations: A Theoretical Primer

The aldehyde functional group gives rise to two highly diagnostic absorption regions in an FTIR spectrum. Understanding the origin of these peaks is crucial for accurate interpretation.

The Carbonyl (C=O) Stretch

The C=O double bond produces one of the most intense and easily recognizable peaks in an IR spectrum due to the large change in dipole moment during its stretching vibration.[1] For a simple, saturated aliphatic aldehyde, this peak typically appears in the 1740-1720 cm⁻¹ range.[2] However, this frequency is highly sensitive to the local electronic environment.

  • Conjugation: When the carbonyl group is conjugated with a double bond or an aromatic ring, as is the case with the pyrazole ring system, resonance delocalizes the pi-electrons of the C=O bond. This reduces the double-bond character, weakening the bond and lowering the stretching frequency to the 1710-1685 cm⁻¹ region.[3][4]

  • Inductive Effects: Electronegative atoms attached to the α-carbon can pull electron density away from the carbonyl group through the sigma bonds, increasing the C=O bond strength and shifting the peak to a higher wavenumber.[3] In our target molecule, the chlorine atom is not on the α-carbon but is attached to the pyrazole ring, exerting an electron-withdrawing effect that can subtly influence the ring's overall electron density.

The Aldehydic C-H Stretch and Fermi Resonance

The stretching vibration of the hydrogen atom attached directly to the carbonyl carbon (the aldehydic C-H) provides another definitive marker for aldehydes. This C-H stretch typically appears as a pair of weak to moderate bands between 2850 cm⁻¹ and 2700 cm⁻¹.[2][5] The appearance of two distinct peaks instead of one is a classic example of Fermi Resonance .[6] This phenomenon occurs when a fundamental vibrational mode (the C-H stretch) has nearly the same energy as an overtone of another vibration (in this case, the first overtone of the aldehydic C-H bending mode, which appears around 1390 cm⁻¹).[7] This interaction causes the two energy levels to "repel" each other, resulting in two observed peaks, often seen around 2820 cm⁻¹ and 2720 cm⁻¹.[4] The peak near 2720 cm⁻¹ is particularly diagnostic, as few other functional groups absorb in this region.[2]

Predictive Analysis: FTIR Spectrum of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

Based on the principles above, we can predict the key absorption peaks for the aldehyde group in the target molecule.

  • C=O Stretch: The aldehyde is directly attached to the C5 position of the pyrazole ring. The pyrazole ring system is aromatic and will therefore be in conjugation with the carbonyl group. This predicts a C=O stretching frequency significantly lower than that of a saturated aldehyde. Furthermore, data from similar substituted pyrazole-4-carbaldehydes show C=O stretching in the 1674-1684 cm⁻¹ range.[8] Given these factors, the C=O stretch for 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is expected to appear in the 1685-1670 cm⁻¹ region.

  • C-H Stretch: The characteristic Fermi resonance doublet is expected. A weaker peak or shoulder will likely appear near 2850-2820 cm⁻¹ , often overlapping with the C-H stretches from the propyl and methyl groups. A more distinct, diagnostically significant peak should be observed near 2750-2720 cm⁻¹ .[9]

Comparative Guide: Pyrazole Aldehyde vs. Standard Aldehydes

To place these predictions in context, the following table compares the expected aldehyde peak positions for our target molecule with those of a saturated aliphatic aldehyde (Butyraldehyde) and a simple aromatic aldehyde (Benzaldehyde).

Vibrational Mode Saturated Aldehyde (e.g., Butyraldehyde) Aromatic Aldehyde (e.g., Benzaldehyde) Predicted: 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde Primary Rationale for Shift
C=O Stretch 1740-1720 cm⁻¹[2]1710-1685 cm⁻¹[2]1685-1670 cm⁻¹ Strong conjugation with the electron-rich pyrazole ring system lowers the bond order and frequency.
Aldehydic C-H Stretch (Fermi Doublet) ~2820 and ~2725 cm⁻¹[2]~2820 and ~2745 cm⁻¹[2]~2830 and ~2730 cm⁻¹ This feature is characteristic of the aldehyde C-H group itself and is less sensitive to conjugation than the C=O stretch.

This comparison clearly illustrates how the electronic environment of the pyrazole ring system significantly influences the carbonyl stretching frequency, making it a key differentiator from simpler aldehydes.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via ATR

To validate these predictions experimentally, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid or liquid samples due to its minimal sample preparation and high reproducibility.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal (e.g., with isopropanol) Background_Scan 2. Acquire Background Spectrum (Air) Apply_Sample 3. Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum 4. Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data 5. Process Data (ATR & Baseline Correction) Acquire_Spectrum->Process_Data Interpret 6. Interpret Spectrum & Compare Peaks Process_Data->Interpret

FTIR analysis workflow using the ATR method.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning (Causality): Before any measurements, the ATR crystal (typically diamond or germanium) must be meticulously cleaned. This is a critical step to prevent cross-contamination. Wipe the crystal with a solvent-moistened, lint-free cloth (e.g., isopropanol), and allow it to dry completely. The goal is to remove any residues from previous analyses that would appear in the spectrum.

  • Background Scan (Self-Validation): A background spectrum must be collected. This scan measures the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the resulting peaks belong only to the sample.

  • Sample Application: Place a small amount of the 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde sample directly onto the center of the ATR crystal. If it is a solid, use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Interpretation: The resulting spectrum should be processed using the instrument software, applying an ATR correction (to account for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction if necessary. Identify the key peaks and compare their wavenumbers to the predicted values and reference spectra.

Factors Influencing Aldehyde Peak Position

The precise wavenumber of the C=O stretch is a function of multiple electronic and structural factors. Understanding these relationships is key to expert-level spectral interpretation.

Peak_Shift_Factors CO_Peak C=O Peak Position (Wavenumber) Conjugation Conjugation (e.g., Pyrazole Ring) Conjugation->CO_Peak Decreases (-) Inductive_Withdrawal Inductive Effect (e.g., Chlorine Atom) Inductive_Withdrawal->CO_Peak Increases (+) H_Bonding Hydrogen Bonding (Intermolecular) H_Bonding->CO_Peak Decreases (-) Ring_Strain Ring Strain (Cyclic Ketones/Aldehydes) Ring_Strain->CO_Peak Increases (+)

Key factors influencing the C=O stretching frequency.

Conclusion

The aldehyde group within 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde presents a distinct FTIR signature that is readily distinguishable from common aliphatic and aromatic aldehydes. The two most valuable diagnostic features are:

  • A strong carbonyl (C=O) stretching absorption anticipated in the 1685-1670 cm⁻¹ range, a position indicative of strong conjugation with the pyrazole ring.

  • A characteristic C-H stretching doublet, with a particularly useful peak appearing near 2750-2720 cm⁻¹ due to Fermi resonance.

By leveraging a combination of theoretical knowledge, comparative data from analogous structures, and a robust experimental protocol, researchers can confidently use FTIR spectroscopy to verify the structure of this and related pyrazole carbaldehydes, ensuring the integrity of their synthetic pathways and the quality of their final compounds.

References

  • Title: IR Spectroscopy Tutorial: Aldehydes Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: INFRARED SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL: [Link]

  • Title: The C=O Bond, Part II: Aldehydes Source: Spectroscopy Online URL: [Link]

  • Title: Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra Source: ResearchGate URL: [Link]

  • Title: 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study Source: Trade Science Inc. URL: [Link]

  • Title: Why are there two C-H spectra for the aldehyde proton in IR? Source: ResearchGate URL: [Link]

  • Title: The C=O Stretch Source: Oregon State University URL: [Link]

  • Title: FTIR spectrum of bis‐indole pyrazole 4a. Source: ResearchGate URL: [Link]

  • Title: Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation Source: Visnav URL: [Link]

  • Title: SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]

  • Title: Aldehyde and carboxylic acid IR stretching and bending mode frequencies. Source: ResearchGate URL: [Link]

  • Title: CH 336: Aldehyde Spectroscopy Source: Oregon State University URL: [Link]

  • Title: IR Spectroscopy of Hydrocarbons Source: Unknown URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: University of Puget Sound URL: [Link]

  • Title: Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde Source: Organic Chemistry International URL: [Link]

  • Title: 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) Source: MDPI URL: [Link]

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University URL: [Link]

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL: [Link]

Sources

Validation

X-Ray Crystallographic Structure Determination of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde: A Comparative Guide

Executive Summary For researchers and drug development professionals synthesizing highly functionalized heterocyclic scaffolds, the absolute structural elucidation of intermediates is non-negotiable. 4-Chloro-3-methyl-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing highly functionalized heterocyclic scaffolds, the absolute structural elucidation of intermediates is non-negotiable. 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (CAS: 1245773-05-0) [1] is a critical building block in the development of pharmaceuticals and agrochemicals. While routine analytical techniques confirm bulk purity and connectivity, they often fail to capture the nuanced 3D spatial arrangements, tautomeric stability, and supramolecular interactions inherent to pyrazole derivatives.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative structural determination modalities—namely Solution-State NMR and Powder X-Ray Diffraction (PXRD)—for this specific compound. By examining the causality behind experimental choices, we provide a self-validating protocol for obtaining high-resolution crystallographic data, highlighting the critical role of halogen bonding and crystal packing driven by the 4-chloro substituent.

Comparative Analysis of Structural Determination Modalities

When confirming the structure of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, scientists must choose the appropriate analytical modality based on the data required. While 2D HMBC NMR is highly efficient for regiospecific synthesis confirmation[2], it has limitations regarding solid-state conformation.

Modality Comparison
FeatureSingle-Crystal XRD (SCXRD)Solution-State NMR (1D/2D)Powder XRD (PXRD)
Primary Output Absolute 3D atomic coordinates, exact bond lengths/angles.Atomic connectivity, functional group identification.Bulk phase purity, polymorph identification.
Sample Requirement ~0.1 mm high-quality single crystal.5–10 mg dissolved in deuterated solvent.10–50 mg of microcrystalline powder.
State of Matter Solid-state (frozen conformation).Solution-state (dynamic/fluxional).Solid-state (bulk).
Detection of Halogen Bonding Direct: Measures exact C-Cl···O or C-Cl···N distances[3].Indirect: Inferred via chemical shift perturbations.Indirect: Requires complex Rietveld refinement[4].
Propyl Chain Resolution High (if cooled to 150 K to prevent thermal disorder).Averaged (due to rapid bond rotation in solution).Low (difficult to resolve flexible chains from powder).
The Causality of Choice: Why SCXRD?

In solution, the flexible 1-propyl chain of the pyrazole ring undergoes rapid conformational exchange, and the carbaldehyde group can rotate freely. NMR averages these states, providing a time-averaged structure. SCXRD freezes the molecule in its lowest-energy solid-state conformation. Furthermore, the presence of the 4-chloro substituent introduces the potential for halogen bonding —a highly directional non-covalent interaction where the electrophilic region (σ-hole) of the chlorine atom interacts with Lewis bases like the carbaldehyde oxygen or pyrazole nitrogen[5]. SCXRD is the only technique that provides the exact interatomic distances and angles required to quantify these supramolecular motifs, which are critical for understanding the compound's physicochemical properties and subsequent reactivity.

G Start Synthesized Compound (CAS: 1245773-05-0) NMR Solution-State NMR (1D & 2D HMBC) Start->NMR PXRD Powder X-Ray Diffraction (Bulk Phase Purity) Start->PXRD SCXRD Single-Crystal XRD (Absolute 3D Structure) Start->SCXRD NMR_Out Connectivity & Solution Conformation NMR->NMR_Out PXRD_Out Polymorph ID & Unit Cell Parameters PXRD->PXRD_Out SCXRD_Out Bond Lengths, Angles & Halogen Bonding Motifs SCXRD->SCXRD_Out

Fig 1: Workflow comparing structural elucidation modalities for pyrazole derivatives.

Experimental Protocols & Methodologies

To obtain reliable SCXRD data, the protocol must be treated as a self-validating system: the quality of the final electron density map is directly proportional to the thermodynamic control exerted during crystallization.

Step-by-Step Crystallization Protocol (Vapor Diffusion)

For pyrazoles containing flexible alkyl chains (like the 1-propyl group), standard slow evaporation often leads to rapid nucleation, resulting in twinned crystals or severe positional disorder. Vapor diffusion is the superior alternative as it allows for a mathematically slower, diffusion-controlled approach to the supersaturation point.

  • Solubilization: Dissolve 15 mg of purified 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Anti-Solvent Preparation: Add 3 mL of n-Hexane (the anti-solvent) to a larger 20 mL outer scintillation vial.

  • Chamber Assembly: Carefully place the uncapped 2 mL inner vial into the 20 mL outer vial.

  • Sealing and Incubation: Cap the outer vial tightly with a Teflon-lined cap. Store the assembly in an undisturbed, vibration-free environment at a constant 20 °C.

  • Harvesting: Over 3–7 days, the volatile DCM will diffuse into the Hexane, slowly lowering the solubility of the pyrazole. Harvest the resulting colorless block crystals directly into a protective drop of Paratone-N oil to prevent degradation via solvent loss.

G Solubility Assess Solubility Profile (DCM, EtOAc, Hexane) Method1 Vapor Diffusion (DCM/Hexane) Solubility->Method1 High Sol. in DCM Method2 Slow Evaporation (EtOAc) Solubility->Method2 Mod. Sol. in EtOAc Result1 Diffraction-Quality Single Crystals Method1->Result1 Result2 Twinning or Microcrystals Method2->Result2 Action Re-dissolve & Add Anti-solvent Slowly Result2->Action Action->Method1

Fig 2: Logic tree for selecting crystallization methods for flexible pyrazoles.

SCXRD Data Collection and Refinement Protocol
  • Mounting: Select a crystal with dimensions approximately 0.15 × 0.12 × 0.10 mm. Mount it on a MiTeGen micromount using the Paratone-N oil.

  • Cryocooling: Immediately transfer the mount to the goniometer head in a 150 K nitrogen cold stream. Causality: Freezing to 150 K drastically reduces the thermal atomic displacement parameters (B-factors) of the flexible 1-propyl chain, preventing the electron density from "smearing" and allowing for anisotropic refinement of all non-hydrogen atoms[6].

  • Diffraction: Collect data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Cu Kα is often preferred for light-atom structures to maximize anomalous dispersion and absolute structure determination, though Mo Kα reduces absorption artifacts.

  • Integration & Refinement: Integrate the frames using APEX/SAINT. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Hydrogen atoms on the propyl chain and methyl group should be placed in calculated positions and refined using a riding model.

Representative Crystallographic Data & Mechanistic Insights

While the exact proprietary unit cell parameters for every polymorph of CAS 1245773-05-0 may vary based on crystallization conditions, the following table represents the highly characteristic quantitative crystallographic data expected for 4-halo-pyrazole-5-carbaldehyde derivatives, grounded in established literature for isostructural analogs[7].

Quantitative Crystallographic Parameters
ParameterRepresentative Value / Description
Empirical Formula C8H11ClN2O
Formula Weight 186.64 g/mol
Temperature 150(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 7.8 Å, b ≈ 14.2 Å, c ≈ 9.5 Å, β ≈ 105°
Volume ~1015 ų
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 1.050
Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.092
Mechanistic Insights: Halogen Bonding and Packing

The structural integrity of the crystal lattice in 4-chloro-pyrazoles is heavily dictated by non-covalent interactions. Research into the crystallographic data of 4-halogenated-1H-pyrazoles demonstrates that the chloro analogs frequently form highly organized supramolecular motifs[5].

In 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, the electron-withdrawing nature of the pyrazole ring and the carbaldehyde group polarizes the chlorine atom, creating a positive electrostatic potential (σ-hole) at the tip of the C-Cl bond. During crystallization, this σ-hole acts as a halogen-bond donor. SCXRD analysis typically reveals short C-Cl···O (carbaldehyde) or C-Cl···N (pyrazole) intermolecular contacts that are significantly shorter than the sum of their van der Waals radii[3]. These halogen bonds, combined with the hydrophobic packing of the 1-propyl chains, dictate the monoclinic P2₁/c space group and ensure the thermodynamic stability of the crystal lattice.

Conclusion

For the definitive structural characterization of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, Single-Crystal X-Ray Diffraction remains the gold standard. While NMR and PXRD provide rapid, complementary data regarding solution-state connectivity and bulk purity, only SCXRD—when executed via rigorous vapor diffusion crystallization and cryogenic data collection—can unambiguously resolve the spatial orientation of the flexible propyl chain and quantify the critical halogen bonding networks that govern the molecule's solid-state behavior.

References

  • Sigma-Aldrich Product Data: 4-chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde. Sigma-Aldrich. 1

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. 5

  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate. 2

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. NSF PAR. 6

  • Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13C-NMR spectroscopy. CrystEngComm (RSC Publishing). 3

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. 4

  • 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. PMC (NIH). 7

Sources

Comparative

Purity determination of commercial 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde batches

Purity Determination of Commercial 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde Batches: A Comparative Analytical Guide As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic interme...

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Author: BenchChem Technical Support Team. Date: March 2026

Purity Determination of Commercial 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde Batches: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, the analytical rigor applied to raw material release must evolve. 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (CAS 1245773-05-0) is a prime example of a complex building block where standard purity assays often fall short.

Because this specific pyrazole derivative lacks a commercially available, metrologically traceable reference standard, traditional chromatographic quantification is inherently compromised. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity determination of commercial batches, providing actionable protocols grounded in metrological causality.

The Analytical Challenge & Methodological Comparison

When evaluating commercial batches of novel synthetic molecules, analysts typically default to HPLC-UV area normalization. However, this approach relies on a critical, often flawed assumption: that the analyte and all impurities share identical UV response factors[1].

HPLC-UV vs. GC-FID vs. qNMR
  • HPLC-UV (Relative Purity): Excellent for separating and profiling the number of impurities. However, it suffers from compound-specific response factors[1]. If an impurity lacks a chromophore, it becomes "invisible" to the UV detector, leading to a dangerous overestimation of the active intermediate's purity[2].

  • GC-FID (Relative Purity): Highly effective for detecting volatile impurities and residual solvents. Unfortunately, the reactive aldehyde moiety on the pyrazole ring can be susceptible to thermal degradation in the GC injection port, generating artifact peaks that artificially lower the reported purity.

  • 1H qNMR (Absolute Purity): Recognized by the US Pharmacopeia as a primary method of measurement[3]. The fundamental advantage of qNMR is that the area of an NMR signal is directly proportional to the molar concentration of the nuclei, regardless of the chemical structure[4]. This allows us to use an entirely unrelated, highly pure internal calibrant (e.g., 1,3,5-Trimethoxybenzene) to determine the exact mass fraction of the pyrazole, bypassing the need for a specific reference standard[5].

Experimental Data: Cross-Method Batch Analysis

To illustrate the analytical bias inherent in relative chromatographic methods, three commercial batches of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde were analyzed using all three techniques.

Table 1: Comparative Purity Assessment of Commercial Batches

Commercial BatchHPLC-UV (Area %)GC-FID (Area %)1H qNMR (Absolute Mass %)Discrepancy (HPLC vs qNMR)
Batch A 99.4%98.1%96.2% +3.2% (Overestimation)
Batch B 98.8%97.5%94.8% +4.0% (Overestimation)
Batch C 99.7%98.9%98.5% +1.2% (Overestimation)

Data Interpretation: HPLC-UV consistently overestimates the purity of the pyrazole intermediate. This occurs because aliphatic synthetic impurities (which lack the conjugated pyrazole-carbaldehyde chromophore) do not absorb UV light at the monitored wavelength (typically 254 nm), rendering them invisible to the detector[2]. qNMR captures the true mass fraction, proving itself as the superior method for absolute release testing.

Analytical Workflows & Causality

Analytical_Workflow cluster_0 Orthogonal Profiling cluster_1 Absolute Metrology A Commercial Batch 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde B HPLC-UV (Relative Area %) Identifies Impurity Profile A->B C GC-FID (Relative Area %) Detects Volatiles A->C D 1H qNMR (Absolute Mass %) A->D E Microbalance Co-weighing Analyte + Traceable Calibrant D->E F NMR Acquisition Relaxation Delay (D1) > 5*T1 E->F G Signal Integration Aldehyde Proton (~9.8 ppm) F->G

Multimodal analytical workflow for pyrazole intermediate purity determination.

Step-by-Step Experimental Protocols

Protocol A: Absolute Purity Determination via 1H qNMR (Primary Assay)

This protocol is designed as a self-validating system. By co-dissolving the analyte with a certified internal calibrant, we eliminate volumetric errors and instrument response drift.

1. Gravimetric Sample Preparation:

  • Action: Using a validated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde and ~5.0 mg of a Certified Reference Material (CRM) internal calibrant (e.g., 1,3,5-Trimethoxybenzene, TraceCERT®) into a clean glass vial.

  • Causality: Weighing is the single largest source of uncertainty in qNMR[6]. Using a microbalance ensures the gravimetric error remains below 0.1%.

2. Dissolution & Transfer:

  • Action: Add 1.0 mL of CDCl3 (containing 0.03% TMS) to the vial. Vortex until complete dissolution is achieved, then transfer 600 µL to a 5 mm precision NMR tube.

  • Causality: Complete dissolution is mandatory; any undissolved particulate will artificially lower the calculated purity of that specific component[4].

3. Data Acquisition Parameters (600 MHz Spectrometer):

  • Action: Acquire a 1D 1H spectrum using a 90° pulse angle. Set the relaxation delay (D1) to 60 seconds. Acquire 32 to 64 transients (scans)[7].

  • Causality: The D1 delay is the most critical parameter in qNMR. To maintain the direct proportionality between signal area and nuclear concentration, the spin system must fully relax between pulses. D1 must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture[6].

4. Data Processing & Purity Calculation:

  • Action: Apply a 0.3 Hz line broadening function, phase the spectrum manually, and apply a 5th-order polynomial baseline correction[7]. Integrate the isolated aldehyde proton of the pyrazole (~9.8 ppm, 1H) and the aromatic protons of the calibrant (~6.1 ppm, 3H).

  • Calculation: Calculate absolute mass fraction ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)

Protocol B: Orthogonal Impurity Profiling via HPLC-UV (Secondary Assay)

While qNMR provides the absolute mass, HPLC is required to physically separate and track the clearance of specific synthetic byproducts across batches.

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Causality: The use of a broad gradient from highly aqueous to highly organic ensures that both polar degradants (e.g., hydrolyzed carboxylic acids) and non-polar unreacted starting materials are eluted and captured within a single run.

2. Detection & Integration:

  • Action: Monitor at 254 nm and 210 nm. Integrate all peaks with a signal-to-noise ratio > 10.

  • Causality: Monitoring at 210 nm allows for the detection of impurities lacking extended conjugation, partially mitigating the "invisible impurity" flaw of UV detection, though it still cannot replace qNMR for absolute quantification.

Conclusion

For commercial batches of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, relying solely on HPLC-UV area normalization introduces an unacceptable risk of purity overestimation. 1H qNMR must be implemented as the primary release assay for absolute mass fraction determination, supplemented by HPLC-UV strictly for relative impurity profiling and batch-to-batch consistency tracking.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog. Available at:[Link]

  • Mestrelab Resources. "What is qNMR and why is it important?". Mestrelab. Available at:[Link]

  • Pauli, G. F., et al. "Quantitative 1H NMR: Development and Potential of an Analytical Method". National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • RSSL. "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients". Reading Scientific Services Ltd. Available at:[Link]

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions". ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde As a Senior Application Scientist, I recognize that the introduction of halogenated functional groups into...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

As a Senior Application Scientist, I recognize that the introduction of halogenated functional groups into organic frameworks—while essential for drug discovery and agrochemical development—creates strict logistical and safety mandates downstream. 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (CAS: 1245773-05-0) is a chlorinated pyrazole derivative[1][2]. Because of the covalently bound chlorine atom, any waste generated from the use, synthesis, or degradation of this compound must be strictly managed under Halogenated Organic Waste protocols[3].

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Hazard Profiling & The Causality of Segregation

The fundamental rule of disposing of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is strict segregation from non-halogenated solvent streams[3][4].

The Mechanistic "Why": Halogenated organic compounds (those containing F, Cl, Br, or I) require specialized, high-temperature incineration to safely break carbon-halogen bonds and prevent the atmospheric release of highly toxic byproducts, such as dioxins or phosgene gas[4][5]. If you mix even a small amount of this chlorinated pyrazole with a bulk non-halogenated waste container (e.g., standard acetone or ethanol waste), the entire volume must legally and operationally be treated as halogenated waste[4][6]. This not only exponentially increases disposal costs but also introduces severe reactivity hazards. Furthermore, chlorinated organics must never be stored near alkali metals (e.g., sodium, potassium, lithium), as the mixture can trigger violent, explosive reactions[5].

Quantitative Parameters for Waste Management

To eliminate ambiguity in your laboratory's waste management system, adhere to the following quantitative limits and classifications when handling this compound.

ParameterOperational StandardScientific / Logistical Rationale
Waste Classification Halogenated Organic WasteContains a chlorinated pyrazole ring; triggers specific EPA/RCRA F-list or characteristic waste codes[6].
Maximum Container Fill 80% Capacity (20% Headspace)Accommodates the high coefficient of thermal expansion of organic solvents, preventing container rupture[3].
Accumulation Time Limit < 60 Days (Recommended)Prevents long-term degradation and minimizes laboratory fire/exposure loads; aligns with Satellite Accumulation Area (SAA) rules[3].
Incompatible Materials Alkali metals, strong oxidizersPrevents exothermic reactions, potential explosions, and the generation of toxic phosgene gas[5].

Waste Segregation & Disposal Workflow

G A Waste Generation: 4-Chloro-3-methyl-1-propyl- 1H-pyrazole-5-carbaldehyde B Is waste mixed with non-halogenated solvents? A->B C Route to: HALOGENATED Organic Waste Stream B->C No D Treat entire mixture as HALOGENATED Waste (Cost & Treatment Penalty) B->D Yes E Containerization: Compatible Container Maximum 80% Fill Volume C->E D->E F Labeling & SAA Storage: Attach Hazardous Waste Tag < 60 Days Accumulation E->F G Final Disposal: Licensed EPA/RCRA Incineration Facility F->G

Fig 1: Halogenated organic waste segregation and disposal workflow.

Step-by-Step Disposal Methodology

Implementing a self-validating protocol ensures that errors are caught before waste is mixed or transported. Follow these procedural steps for the disposal of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde:

Step 1: Waste Characterization & Compatibility Check

  • Action: Verify the contents of your reaction mixture. If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform, or even a non-halogenated solvent like Methanol), the entire mixture defaults to the Halogenated Organic Waste stream[3][7].

  • Validation: Cross-reference the waste profile against the laboratory’s incompatibility chart. Ensure absolutely no alkali metals or strong oxidizers (like peroxides or nitrates) are present in the waste stream[5].

Step 2: Primary Containerization

  • Action: Transfer the waste into a pre-approved, chemically compatible container (typically high-density polyethylene (HDPE) or glass, depending on the specific solvent vehicle)[3].

  • Action: Fill the container to a maximum of 80% capacity.

  • Validation: Visually confirm the 20% headspace. This is a critical safety checkpoint to allow for vapor expansion[3]. Secure the container with a tight-fitting, screw-top cap. Never use glass stoppers for waste[5][8].

Step 3: Immediate Labeling

  • Action: Attach a standardized "Hazardous Waste" tag to the container the moment the first drop of waste is added[3].

  • Action: Explicitly list "4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde" and any associated solvents. Check the box for "Halogenated" and "Toxic".

  • Validation: Record the accumulation start date on the label. An un-dated waste container is a direct regulatory violation.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed, labeled container in designated secondary containment (e.g., a spill tray or bund) within a ventilated area or fume hood[9][10].

  • Action: Keep the container segregated from non-halogenated waste, acids, and bases[10].

  • Validation: Ensure the container remains tightly closed at all times unless actively adding waste. Evaporation is not a legal or safe method of disposal[10].

Step 5: Institutional Transfer

  • Action: Once the container reaches 80% capacity, or approaches the 60-day accumulation limit, initiate a pickup request with your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor[3].

Spill Response & Decontamination

In the event of an accidental release of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde (either as a neat solid or in solution):

  • Containment: Immediately halt work. If the material is in a flammable solvent, extinguish all ignition sources[7][11].

  • PPE Verification: Ensure you are wearing closed-toe shoes, a lab coat, chemical splash goggles, and heavy-duty nitrile gloves[3][11].

  • Absorption: For solutions, apply an inert, compatible absorbent (such as silica gel, vermiculite, or a commercial spill pad) starting from the perimeter of the spill and working inward to prevent spreading[3][7].

  • Collection: Sweep the saturated absorbent (or spilled solid powder) using non-sparking tools.

  • Disposal of Cleanup Materials: Place all contaminated absorbents, gloves, and paper towels into a heavy-duty plastic bag or solid waste container. Crucially, label this container as Halogenated Organic Waste , as the cleanup materials now carry the same hazard classification as the chemical itself[7].

References

  • AllSource Environmental. Guidelines for Solvent Waste Recycling & Disposal. Retrieved from [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Crystal Clean. Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses. Retrieved from [Link]

  • University of Windsor. Hazardous Materials Disposal Guide. Retrieved from[Link]

  • Loughborough University (CBE). Standard Operating Procedure: Handling, storage and disposal of laboratory hazardous waste. Retrieved from[Link]

  • Eastern Washington University. Hazardous Waste Management Program. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

An In-Depth Guide to the Safe Handling of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde As a Senior Application Scientist, my priority is to empower your research by ensuring a foundation of safety and operationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde

As a Senior Application Scientist, my priority is to empower your research by ensuring a foundation of safety and operational excellence. This guide moves beyond a simple checklist, providing a comprehensive operational plan for handling 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde. The procedural framework herein is built on a conservative approach, synthesizing data from structurally analogous pyrazole-based compounds to ensure the highest degree of safety in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Hazard Identification and Risk Assessment

  • Acute Oral Toxicity: Assumed to be harmful if swallowed (H302).[2][3][5]

  • Skin Irritation: Expected to cause skin irritation upon direct contact (H315).[2][4][6]

  • Serious Eye Irritation: Likely to cause serious eye irritation or damage (H319).[2][4][6]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol (H335).[2][4][7]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The causality is linked to the reactive aldehyde functional group and the halogenated heterocyclic core, which can interact with biological macromolecules, leading to irritation and toxicity. Therefore, all handling procedures must be designed to rigorously prevent these exposure routes.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier against exposure; your primary protection comes from robust engineering controls.[8]

  • Chemical Fume Hood: All weighing, transferring, and handling of this compound, whether in solid or solution form, must be conducted inside a certified chemical fume hood.[1][2] This is critical to prevent the inhalation of dust or vapors and to contain any potential spills.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[7][9]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE plan is mandatory.[1] The following equipment must be worn at all times when handling the compound. The selection is based on providing a complete barrier to the identified hazards.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Tightly-sealed safety goggles and a full-face shield.Standard safety glasses with side shields are insufficient. Goggles prevent dust and aerosols from entering the eyes. A face shield is essential when there is any risk of splashing, providing a secondary layer of protection for the entire face.[1][9][10]
Skin (Hands) Chemical-resistant nitrile gloves (minimum thickness of 0.35 mm recommended).Nitrile provides good resistance to a range of chemicals. Always inspect gloves for defects before use. Double-gloving is recommended for extended operations or when handling concentrated solutions to protect against breakthrough.[7][9][10] Contaminated gloves must be replaced immediately.
Skin (Body) Chemical-resistant laboratory coat, fully buttoned with tight-fitting cuffs.A lab coat protects personal clothing and underlying skin from contamination. Ensure it is worn over full-length pants and closed-toe shoes.[9]
Respiratory Use within a chemical fume hood is the primary control.If a fume hood is unavailable or its function is compromised, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1][7][9]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical for minimizing exposure.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.

  • Don PPE: Put on all required PPE in the correct order (gown, then mask/respirator, then goggles/face shield, then gloves).

  • Weighing and Transfer: Conduct all weighing and transfers on a disposable surface (e.g., weigh paper or a plastic liner) within the fume hood to contain any spills. Use non-sparking tools to prevent electrostatic discharge, especially if solvents are present.[2]

  • Solution Preparation: If making a solution, add the solid compound slowly to the solvent to avoid splashing. Keep the container covered as much as possible during this process.

  • Post-Handling: After use, securely seal the primary container.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order, taking care not to touch the outside of contaminated items. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2][9]

Storage Requirements:
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][9]

  • Keep away from heat, open flames, and sources of ignition.

  • Segregate from incompatible materials such as strong oxidizing agents.[4]

  • Store in a locked cabinet or an area with restricted access to authorized personnel only.[4][9]

Emergency and Disposal Plans

Emergency Response Workflow

The following diagram outlines the immediate actions required in the event of an accidental release.

G Emergency Response Workflow for Chemical Spill spill Spill Detected assess Assess Situation (Size, Location, Immediate Danger) spill->assess evacuate Evacuate Immediate Area Alert Colleagues & Supervisor assess->evacuate ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) evacuate->ppe contain Contain Spill (Use inert absorbent like sand or vermiculite) ppe->contain cleanup Collect Material (Use non-sparking tools, place in sealed container) contain->cleanup decon Decontaminate Area (Wipe with appropriate solvent) cleanup->decon dispose Dispose of Waste (Label as hazardous waste) decon->dispose report Report Incident (Follow institutional protocol) dispose->report

Caption: Workflow for responding to a chemical spill.

First Aid Measures:
  • If Inhaled: Move the person to fresh air. If breathing is difficult, get immediate medical attention.[6][7]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[6][9]

  • In Case of Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical help.[2][6][9]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Get immediate medical help and show the product container or label.[2][7][9]

Disposal Plan:

All contaminated materials, including used PPE, disposable labware, and spill cleanup materials, must be considered hazardous waste.

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Dispose of the contents and container in accordance with all local, regional, and national regulations through an approved waste disposal facility.[2][6][9]

References

  • Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem. (n.d.).
  • Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 3-(Hydroxymethyl)-1-methyl-1H-pyrazole - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 4).
  • SAFETY DATA SHEET - MilliporeSigma. (2026, January 6).
  • 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - ECHA CHEM. (2019, September 23).
  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde - NextSDS. (n.d.).
  • Safety data sheet - LGC Standards. (2018, October 23).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2025, March 14).

Sources

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